molecular formula C7H7BO4 B1630995 3,4-Methylenedioxyphenylboronic acid CAS No. 94839-07-3

3,4-Methylenedioxyphenylboronic acid

Cat. No.: B1630995
CAS No.: 94839-07-3
M. Wt: 165.94 g/mol
InChI Key: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenylboronic acid (CAS 94839-07-3) is a high-purity boronic acid derivative supplied as a white to off-white powder. This compound is a valuable building block in organic synthesis and medicinal chemistry research, primarily serving as a key reactant in cross-coupling reactions. It is extensively used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides to form biaryl structures, a fundamental step in constructing complex molecules. Beyond Suzuki coupling, its applications extend to Petasis reactions between glyoxylic acid and α-amino phosphonates, Mannich-type multicomponent assemblies , and the Oxidative Heck reaction for synthesizing functionalized cinnamaldehyde derivatives. It is also employed in intramolecular Alder-ene and Pictet-Spengler reactions for the synthesis of alkaloid scaffolds like crinine. The compound has a molecular formula of C 7 H 7 BO 4 and a molecular weight of 165.94 g/mol. It features a melting point of 224-229 °C and a predicted density of 1.42±0.1 g/cm 3 . For safe handling, this material is classified as an irritant and may cause skin and serious eye irritation, as well as respiratory irritation. Personal protective equipment, including gloves, eye/face protection, and a lab coat, is recommended. Engineering controls, such as the use of a chemical fume hood, are advised. The product should be stored at 0-6°C in closed vessels. This chemical is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzodioxol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHPUBKZZPSUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370261
Record name 3,4-METHYLENEDIOXYPHENYLBORONIC ACID
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Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94839-07-3
Record name 3,4-METHYLENEDIOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H-1,3-benzodioxol-5-yl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its unique structural features and reactivity make it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic routes to 3,4-Methylenedioxyphenylboronic acid, offering in-depth mechanistic insights, field-proven experimental protocols, and expert analysis of the critical parameters governing the success of each method. The methodologies discussed herein are presented with a focus on causality, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.

Introduction: The Significance of 3,4-Methylenedioxyphenylboronic Acid in Synthetic Chemistry

Arylboronic acids are a cornerstone of contemporary organic chemistry, and among them, 3,4-Methylenedioxyphenylboronic acid holds a prominent position. The presence of the methylenedioxy group imparts specific electronic properties and conformational rigidity, influencing the reactivity and selectivity in cross-coupling reactions.[1] This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its applications extend to the development of fluorescent probes for biological imaging and sensors for detecting biomolecules like sugars.[1] The ability to readily form carbon-carbon bonds via palladium-catalyzed cross-coupling reactions has cemented its importance in drug discovery and development, where the efficient assembly of complex scaffolds is paramount.[1][4][5]

Boronic acid-containing drugs have seen a rise in prominence, with medications like bortezomib (Velcade), ixazomib, and vaborbactam approved for various treatments.[4][5] This underscores the growing interest in the synthesis and application of novel boronic acids, including 3,4-Methylenedioxyphenylboronic acid, in medicinal chemistry.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of 3,4-Methylenedioxyphenylboronic acid can be approached through several strategic pathways. The choice of method often depends on the starting materials' availability, scalability requirements, and the desired purity of the final product. This guide will focus on the two most prevalent and reliable methods:

  • The Grignard Reaction Route: A classic and widely used method involving the formation of an organomagnesium intermediate.

  • The Lithiation-Borylation Pathway: An alternative approach offering distinct advantages in terms of reaction conditions and functional group tolerance.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic strategies.

The Grignard Reaction Route: A Robust and Scalable Method

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is a well-established method for the synthesis of arylboronic acids.[6][7] The general strategy involves the reaction of an aryl halide with magnesium metal to form an aryl Grignard reagent, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[8][9]

Mechanistic Rationale

The synthesis proceeds through a two-step mechanism. The first step is the formation of the Grignard reagent, 3,4-methylenedioxyphenylmagnesium bromide, from 4-bromo-1,2-methylenedioxybenzene. This is a radical-mediated reaction occurring on the surface of the magnesium metal. The second step involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a borate ester intermediate, which upon acidic workup, hydrolyzes to the final 3,4-Methylenedioxyphenylboronic acid.[10]

Grignard_Mechanism ArylHalide 3,4-Methylenedioxy-phenyl Bromide Grignard Grignard Reagent ArylHalide->Grignard + Mg (Ether) Mg Mg Intermediate Borate Ester Intermediate Grignard->Intermediate + Trialkyl Borate BorateEster Trialkyl Borate BoronicAcid 3,4-Methylenedioxyphenyl-boronic Acid Intermediate->BoronicAcid + H3O+ (Hydrolysis) H3O H3O+

Caption: General workflow for the Grignard reaction synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1,2-methylenedioxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

    • A crystal of iodine is added to activate the magnesium surface.

    • A solution of 4-bromo-1,2-methylenedioxybenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The solution of the Grignard reagent is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C to prevent the formation of diaryl and triaryl boron species.[11]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up:

    • The reaction is quenched by the slow addition of 2M HCl at 0 °C.

    • The mixture is stirred for one hour, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[12]

  • Purification:

    • The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure 3,4-Methylenedioxyphenylboronic acid as a white solid.[12]

Critical Parameters and Field-Proven Insights
  • Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic source, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Temperature Control: Maintaining a low temperature during the addition of the borate ester is crucial for selectivity and to maximize the yield of the desired boronic acid.[11] Higher temperatures can lead to the formation of over-addition products.

  • Purity of Magnesium: The quality of the magnesium turnings can significantly impact the initiation and success of the Grignard reaction. Activation with iodine is a standard and effective practice.

The Lithiation-Borylation Pathway: A Modern Alternative

The lithiation-borylation reaction is a powerful and versatile method for the synthesis of arylboronic acids, offering an alternative to the traditional Grignard approach.[13][14] This method involves the direct deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a borate ester.

Mechanistic Rationale

The reaction proceeds via an initial lithiation step, where a strong base, typically n-butyllithium or s-butyllithium, deprotonates the most acidic proton on the aromatic ring. In the case of 1,2-methylenedioxybenzene, the protons ortho to the oxygen atoms are activated. The resulting aryllithium intermediate is then trapped with a trialkyl borate. Similar to the Grignard route, the subsequent acidic workup hydrolyzes the borate ester to the boronic acid. The stereospecificity of the borylation and subsequent 1,2-rearrangement are key features of this methodology.[15]

Lithiation_Mechanism Aryl 1,2-Methylenedioxy-benzene ArylLi Aryllithium Intermediate Aryl->ArylLi + n-BuLi (THF, -78°C) BuLi n-BuLi Intermediate Borate Ester Intermediate ArylLi->Intermediate + Trialkyl Borate BorateEster Trialkyl Borate BoronicAcid 3,4-Methylenedioxyphenyl-boronic Acid Intermediate->BoronicAcid + H3O+ (Hydrolysis) H3O H3O+

Caption: General workflow for the lithiation-borylation synthesis.

Detailed Experimental Protocol

Materials:

  • 1,2-Methylenedioxybenzene (Sesamol)

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Lithiation:

    • A solution of 1,2-methylenedioxybenzene in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

    • n-Butyllithium is added dropwise to the solution, and the reaction mixture is stirred at this temperature for 2 hours.

  • Borylation:

    • Triisopropyl borate is added dropwise to the aryllithium solution at -78 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Hydrolysis and Work-up:

    • The reaction is quenched by the addition of 2M HCl.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification:

    • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3,4-Methylenedioxyphenylboronic acid.

Advantages and Considerations
  • Functional Group Tolerance: The lithiation-borylation pathway can sometimes offer better functional group tolerance compared to the Grignard method.

  • Regioselectivity: The regioselectivity of the lithiation is directed by the existing substituents on the aromatic ring. For 1,2-methylenedioxybenzene, lithiation occurs preferentially at the position ortho to the ether linkages.

  • Strictly Anhydrous and Low-Temperature Conditions: Similar to the Grignard reaction, this method requires strictly anhydrous conditions and low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Purification and Characterization: Ensuring Product Integrity

The purity of 3,4-Methylenedioxyphenylboronic acid is critical for its successful application in subsequent reactions. The presence of impurities, such as the corresponding boroxine (a cyclic anhydride), can affect the stoichiometry and outcome of cross-coupling reactions.

Purification Techniques
  • Recrystallization: This is the most common and effective method for purifying crude 3,4-Methylenedioxyphenylboronic acid. A mixed solvent system, such as ethyl acetate/hexane or toluene, is often employed.

  • Aqueous Wash: Washing an ethereal solution of the crude product with a pH-controlled aqueous solution can help remove certain impurities. Some suggest an acidic wash followed by a basic wash to remove boronic acid byproducts.

  • Formation of Trifluoroborate Salts: Conversion of the boronic acid to its corresponding trifluoroborate salt (by treatment with KHF₂) can facilitate purification, as these salts are often more crystalline and can be easily separated from organic impurities. The boronic acid can then be regenerated by treatment with an acid.

Characterization Data

The identity and purity of the synthesized 3,4-Methylenedioxyphenylboronic acid should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Characteristic signals for the aromatic protons and the methylenedioxy protons. The boronic acid protons (B(OH)₂) may appear as a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the phenyl ring and the methylenedioxy group. The carbon atom attached to the boron may not always be observed due to quadrupolar relaxation.
¹¹B NMR A characteristic chemical shift for the sp²-hybridized boron atom of the boronic acid. This technique is particularly useful for assessing the presence of boroxine impurities.[16][17][18]
Melting Point A sharp melting point indicates high purity. The literature value is typically in the range of 224-229 °C.[2]
Mass Spectrometry Provides the molecular weight of the compound, confirming its identity.

Conclusion: A Versatile Reagent for Modern Synthesis

The synthesis of 3,4-Methylenedioxyphenylboronic acid is a well-established process that can be reliably achieved through either the Grignard reaction or the lithiation-borylation pathway. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. By understanding the underlying mechanisms and critical experimental parameters, scientists can efficiently produce this valuable reagent for a wide range of applications in drug discovery, materials science, and beyond. The continued development of synthetic methodologies for boronic acids will undoubtedly lead to further innovations in these fields.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]

  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.
  • Google Patents. (n.d.). CN104163825A - Improved methylboronic acid preparation method.
  • Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Purdue University Graduate School. (2023, July 25). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • PubMed. (2014, October 21). Lithiation-borylation methodology and its application in synthesis. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

Sources

3,4-Methylenedioxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Methylenedioxyphenylboronic Acid: Physicochemical Characterization & Synthetic Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) serves as a critical organoboron building block in modern medicinal chemistry.[1][2] Distinguished by its electron-rich 1,3-benzodioxole core, this reagent is primarily utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the piperonyl moiety—a privileged pharmacophore found in numerous antiviral, anticancer, and insecticidal agents. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug discovery.

Physicochemical Specifications

The following data represents the core identity and physical parameters of the compound. Researchers should note that boronic acids exist in a dynamic equilibrium with their trimeric anhydride (boroxine) forms, which can slightly alter melting point observations depending on the degree of dehydration.

ParameterTechnical Specification
IUPAC Name (1,3-Benzodioxol-5-yl)boronic acid
Common Synonyms 3,4-(Methylenedioxy)phenylboronic acid; Piperonylboronic acid
CAS Number 94839-07-3
Molecular Formula C₇H₇BO₄
Molecular Weight 165.94 g/mol
Appearance White to off-white/pale green crystalline powder
Melting Point 224–229 °C (Lit.)[2][3]
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents
SMILES OB(O)C1=CC=C(OCO2)C2=C1
InChI Key CMHPUBKZZPSUIQ-UHFFFAOYSA-N

Synthetic Methodology: Lithium-Halogen Exchange[2][4]

While Grignard pathways are possible, the Lithium-Halogen exchange method is preferred for high-purity synthesis of 3,4-methylenedioxyphenylboronic acid to minimize Wurtz-type coupling side products.[2]

Mechanism & Pathway

The synthesis relies on the cryogenic lithiation of 4-bromo-1,2-methylenedioxybenzene. The electron-donating nature of the dioxy-ring stabilizes the aryl lithium intermediate, provided the temperature is strictly controlled to prevent scrambling.

SynthesisPathway Substrate 4-Bromo-1,2- methylenedioxybenzene Intermediate Aryllithium Intermediate Substrate->Intermediate Li-Hal Exchange Reagent1 n-BuLi (-78°C, THF) Reagent1->Intermediate Boronate Dimethyl Boronate Intermediate Intermediate->Boronate Electrophilic Trap Reagent2 B(OMe)3 (Trimethyl Borate) Reagent2->Boronate Product 3,4-Methylenedioxyphenyl- boronic Acid Boronate->Product Hydrolysis Hydrolysis H3O+ (Acidic Hydrolysis) Hydrolysis->Product

Figure 1: Synthetic pathway via cryogenic lithiation and borate trapping.

Experimental Protocol

Safety Precaution: n-Butyllithium is pyrophoric.[2] All operations must be performed under an inert atmosphere (Ar or N₂) using anhydrous solvents.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and low-temperature thermometer. Flush with Argon.

  • Solvation: Charge the flask with 4-bromo-1,2-methylenedioxybenzene (10.0 g, 49.7 mmol) and anhydrous THF (100 mL) . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Transfer n-BuLi (2.5 M in hexanes, 22 mL, 55 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Boron Trapping: Add trimethyl borate (6.2 g, 60 mmol) dropwise. The solution may become viscous.[2] Allow the reaction to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with 10% HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot water or acetonitrile/water to yield the target boronic acid.[2]

Functional Applications: Suzuki-Miyaura Coupling[1][2][5]

The primary utility of 3,4-methylenedioxyphenylboronic acid is in the construction of biaryl scaffolds. The electron-rich nature of the benzodioxole ring makes this boronic acid a robust nucleophile in the transmetallation step.[2]

Mechanistic Cycle

The catalytic cycle involves three distinct stages: Oxidative Addition (rate-limiting for aryl chlorides), Transmetallation (activated by base), and Reductive Elimination.[4]

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst PdII_ArX L2Pd(II)(Ar)X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArAr L2Pd(II)(Ar)(Ar') PdII_ArX->PdII_ArAr + Boronate BaseStep Base Activation (OH- / CO3--) TransMet Transmetallation PdII_ArAr->Pd0 - Product RedElim Reductive Elimination BoronicAcid 3,4-Methylenedioxy- phenylboronic Acid BoronicAcid->TransMet Activation

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the boronic acid nucleophile.

Strategic Implementation in Drug Discovery
  • Pharmacophore Installation: The piperonyl group is a metabolic "handle" often targeted by Cytochrome P450 enzymes.[2] Installing it via this boronic acid allows researchers to modulate metabolic stability and lipophilicity.[2]

  • Reactivity Profile: Due to the electron-donating oxygen atoms, this boronic acid is nucleophilic .[2] It couples efficiently with electron-deficient aryl halides (e.g., 4-nitro-bromobenzene) but may require highly active catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) when coupling with electron-rich or sterically hindered partners.[2]

Handling, Stability & Storage

Dehydration Equilibrium: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines .



This conversion is reversible.[2] If the material appears to have a lower melting point or different solubility, it likely contains a significant fraction of boroxine. Recrystallization from water or exposure to moist air often regenerates the free acid.[2]

Storage Recommendations:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Keep container tightly sealed. While air-stable, long-term exposure to humidity can cause caking.[2]

  • Compatibility: Incompatible with strong oxidizing agents.[2]

References

  • PubChem. (n.d.).[2] 3,4-Methylenedioxyphenylboronic acid (Compound Summary).[1][2][3][5] National Library of Medicine.[2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6] Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenylboronic acid, a key building block in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures.[1] Its utility in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for medicinal chemists and materials scientists alike.[1] However, the successful application of this versatile reagent is fundamentally governed by its solubility in various reaction media. This guide provides a comprehensive overview of the solubility characteristics of 3,4-Methylenedioxyphenylboronic acid, offering a blend of theoretical insights and practical methodologies to empower researchers in their experimental design and execution.

Physicochemical Properties of 3,4-Methylenedioxyphenylboronic Acid

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in solution.

PropertyValueSource(s)
Molecular Formula C₇H₇BO₄[1][2][3]
Molecular Weight 165.94 g/mol [1][2][3]
Appearance White to green crystalline powder[1]
Melting Point 224-229 °C[1][2]
CAS Number 94839-07-3[1][2][3]

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their physical properties and solubility.[4][5]

Predicting the Solubility Profile of 3,4-Methylenedioxyphenylboronic Acid

Aqueous Solubility

Phenylboronic acid exhibits limited water solubility, approximately 10 g/L at 20°C.[8] The introduction of substituents on the phenyl ring is known to affect aqueous solubility. For instance, the presence of isobutoxy, carboxyl, and trifluoromethyl groups tends to decrease water solubility compared to the unsubstituted phenylboronic acid.[9][10] The 3,4-methylenedioxy group, being a relatively nonpolar, hydrophobic moiety, is also expected to decrease the aqueous solubility of the parent boronic acid.

The boronic acid functional group is a weak Lewis acid and can participate in acid-base equilibria.[6] Therefore, the pH of the aqueous medium will significantly impact the solubility of 3,4-Methylenedioxyphenylboronic acid. In basic solutions, the boronic acid will be deprotonated to form the more polar and, consequently, more water-soluble boronate salt.

Solubility in Organic Solvents

Based on data for phenylboronic acid, which is highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons, we can predict a similar trend for 3,4-Methylenedioxyphenylboronic acid.[4][5][11]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant. Phenylboronic acid is readily soluble in alcohols like methanol and ethanol.[8] The polar boronic acid group of 3,4-Methylenedioxyphenylboronic acid will interact favorably with these solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO): These solvents possess a significant dipole moment but do not have acidic protons. Phenylboronic acid displays high solubility in ketones like acetone and ethers like diethyl ether.[4][5][8] Therefore, 3,4-Methylenedioxyphenylboronic acid is expected to be readily soluble in these solvents. The use of THF in synthetic procedures involving this reagent further supports this prediction.[10]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Phenylboronic acid has moderate solubility in chloroform.[4][5] It is likely that 3,4-Methylenedioxyphenylboronic acid will also be moderately soluble in these solvents.

  • Aromatic Solvents (e.g., Toluene, Benzene): These are nonpolar solvents. While the phenyl ring of the boronic acid has an affinity for these solvents, the polar boronic acid group limits solubility.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Phenylboronic acid has very low solubility in hydrocarbon solvents.[4][5] Due to the significant polarity of the boronic acid functional group, 3,4-Methylenedioxyphenylboronic acid is expected to be poorly soluble in these solvents.

Experimental Determination of Solubility

Given the lack of quantitative data, empirical determination of the solubility of 3,4-Methylenedioxyphenylboronic acid is crucial for process development and optimization. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

G cluster_0 Qualitative Solubility Testing A 1. Add ~10 mg of 3,4-Methylenedioxyphenylboronic acid to a vial. B 2. Add 1 mL of the test solvent. A->B C 3. Vortex the mixture for 1-2 minutes at room temperature. B->C D 4. Visually inspect for undissolved solid. C->D E Soluble (Clear Solution) D->E No solid F Sparingly Soluble (Some solid remains) D->F Partial dissolution G Insoluble (Majority of solid remains) D->G No dissolution

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility at a given temperature.

G cluster_1 Quantitative Equilibrium Solubility Protocol P1 1. Add an excess of 3,4-Methylenedioxyphenylboronic acid to a known volume of solvent. P2 2. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). P1->P2 P3 3. Allow the undissolved solid to settle. P2->P3 P4 4. Withdraw a known volume of the supernatant. P3->P4 P5 5. Filter the supernatant to remove any remaining solid particles. P4->P5 P6 6. Quantify the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC-UV, gravimetric analysis). P5->P6

Caption: Step-by-step protocol for quantitative solubility determination.

Predicted and Analogous Solubility Data Summary

The following table summarizes the predicted solubility of 3,4-Methylenedioxyphenylboronic acid based on the behavior of phenylboronic acid and the principles of chemical structure and polarity.

Solvent ClassExample SolventsPredicted Solubility of 3,4-Methylenedioxyphenylboronic AcidKnown Solubility of Phenylboronic Acid
Aqueous WaterLow (likely <10 g/L)Limited (~10 g/L at 20°C)[8]
Polar Protic Methanol, EthanolHighReadily Soluble[8]
Polar Aprotic Acetone, THF, DMFHighHigh in Acetone and Ethers[4][5]
Halogenated Dichloromethane, ChloroformModerateModerate in Chloroform[4][5]
Aromatic TolueneLow to ModerateLow
Nonpolar Aliphatic Hexane, HeptaneVery LowVery Low in Hydrocarbons[4][5]

Conclusion

While a definitive quantitative solubility profile of 3,4-Methylenedioxyphenylboronic acid across a wide range of solvents awaits empirical determination, a strong predictive framework can be established based on its chemical structure and the known properties of its parent compound, phenylboronic acid. The 3,4-methylenedioxy group is anticipated to decrease aqueous solubility while maintaining good solubility in polar organic solvents. For researchers and drug development professionals, the provided experimental protocols offer a clear path to generating the precise solubility data necessary for robust and reproducible synthetic methodologies.

References

  • Grokipedia. Phenylboronic acid.
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • Chem-Impex. 3,4-(Methylenedioxy)phenylboronic acid.
  • Sigma-Aldrich. 3,4-(Methylenedioxy)phenylboronic acid.
  • Boron Molecular. 3,4-Methylenedioxyphenyl boronic acid.
  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.
  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
  • LibreTexts Chemistry. Solubility of Organic Compounds. (2023).
  • Tokyo Chemical Industry. 3,4-(Methylenedioxy)phenylboronic Acid.
  • Chemicalbook. 3,4-METHYLENEDIOXYPHENYLBORONIC ACID, PINACOL ESTER.
  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
  • SciSpace.
  • Fisher Scientific. 3,4-(Methylenedioxy)benzeneboronic acid, 98%.
  • AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet.
  • ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
  • VSNCHEM. 3,4-Methylenedioxyphenylboronic acid.
  • Phenomenex. Solvent Miscibility Table.
  • Phenomenex. SOLVENT MISCIBILITY TABLE.
  • Vapourtec. Solvent Miscibility Chart.
  • Reddit. What solvents are DMSO/DMF miscible with?. (2019).

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The Dichotomy of a Moiety: A Technical Guide to the Synthetic Nature of 3,4-Methylenedioxyphenylboronic Acid and the Natural Splendor of its Constituent Parts

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the fascinating intersection of synthetic chemistry and natural products, centered around the query of 3,4-Methylenedioxyphenylboronic acid. While this specific boronic acid derivative is a valuable synthetic tool, it is not a known naturally occurring molecule. This document, therefore, provides a comprehensive exploration of the natural world's offerings concerning its two key structural components: the 3,4-methylenedioxyphenyl (MDP) moiety and organoboron compounds. By dissecting the natural occurrence, biosynthesis, and biological significance of these individual parts, this guide offers researchers a nuanced understanding of the chemical landscape from which synthetic reagents like 3,4-Methylenedioxyphenylboronic acid are inspired and within which their biological effects may be contextualized.

Introduction: A Tale of Two Moieties

The allure of natural products in drug discovery is undeniable, providing intricate scaffolds and potent biological activities that have inspired countless synthetic endeavors. The structure of 3,4-Methylenedioxyphenylboronic acid presents a compelling case study at the interface of natural product chemistry and synthetic utility. It comprises two distinct and significant chemical entities:

  • The 3,4-Methylenedioxyphenyl (MDP) group: A bicyclic functional group prevalent in a vast array of plant secondary metabolites, often imparting significant biological activity.

  • The boronic acid functional group: A carbon-bound boron dihydroxide, a feature once considered rare in nature but now recognized in a growing number of complex microbial natural products.

This guide will first unequivocally establish the synthetic origin of 3,4-Methylenedioxyphenylboronic acid, a versatile reagent in modern organic chemistry. Subsequently, it will delve into the rich natural history of its constituent parts, providing an in-depth exploration of the natural products chemistry of the MDP moiety and naturally occurring organoboron compounds.

3,4-Methylenedioxyphenylboronic Acid: A Synthetic Workhorse

3,4-Methylenedioxyphenylboronic acid is a commercially available and widely utilized reagent in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The electron-donating nature of the methylenedioxy group can influence the reactivity of the boronic acid, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. To date, there is no scientific literature reporting the isolation of 3,4-Methylenedioxyphenylboronic acid from a natural source. Its existence is a testament to the ingenuity of synthetic chemists in creating tools to construct novel molecular architectures.

The 3,4-Methylenedioxyphenyl Moiety in Nature's Arsenal

The 3,4-methylenedioxyphenyl group, also known as the piperonyl group, is a hallmark of many plant-derived natural products, particularly lignans and alkaloids. These compounds are biosynthesized through the intricate phenylpropanoid pathway.

Biosynthesis of the 3,4-Methylenedioxyphenyl Group

The formation of the methylenedioxy bridge is a key enzymatic step in the biosynthesis of these natural products. It is generally accepted that the pathway proceeds from phenylalanine, a primary amino acid, through a series of enzymatic transformations to generate substituted cinnamic acids. These precursors then undergo further modifications, including hydroxylation and methoxylation, to form a catechol intermediate (a 3,4-dihydroxyphenyl group). The crucial methylenedioxy bridge is then formed by the action of a cytochrome P450-dependent enzyme, which catalyzes the cyclization of a methoxy and a hydroxyl group.

Biological Activity & Synthetic Utility of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers utilizing 3,4-Methylenedioxyphenylboronic acid (CAS 94839-07-3). It moves beyond basic catalog data to explore the compound's critical role in installing the "privileged" 1,3-benzodioxole pharmacophore and its direct utility in chemical biology.

Technical Guide | Medicinal Chemistry & Chemical Biology

Executive Summary: The Gateway to Benzodioxole Bioactivity

3,4-Methylenedioxyphenylboronic acid is not merely a reagent; it is the primary synthetic gateway to the 1,3-benzodioxole (methylenedioxyphenyl) moiety, a pharmacophore ubiquitously found in high-value therapeutics (e.g., Tadalafil, Paroxetine, and various anticancer agents).

While the boronic acid itself exhibits reversible covalent interactions with diols and serine proteases (characteristic of the boron atom), its dominant biological relevance lies in its ability to transfer the benzodioxole ring into complex scaffolds via Suzuki-Miyaura cross-coupling . This ring system acts as a bioisostere for catechol, improving metabolic stability while retaining hydrogen-bond acceptor capabilities.

Chemical Profile & Reactivity

Structural Properties

The compound features a planar boronic acid group attached to the C5 position of a 1,3-benzodioxole ring.[1] The electron-donating nature of the dioxy-ring makes the aryl group nucleophilic, facilitating transmetallation in catalytic cycles but also increasing susceptibility to protodeboronation under acidic conditions.

PropertySpecification
CAS Number 94839-07-3
Molecular Formula C₇H₇BO₄
Molecular Weight 165.94 g/mol
pKa (Boronic Acid) ~8.8 (Ionizes to boronate anion at physiological pH)
Key Reactivity Suzuki-Miyaura Coupling, Petasis Reaction, Chan-Lam Coupling
Storage Hygroscopic; store at 2-8°C under inert gas to prevent anhydride formation (boroxine).
Mechanistic Role: The Suzuki Cycle

The primary utility of this compound is the delivery of the aryl ring to a palladium center. The cycle proceeds through three distinct stages: Oxidative Addition, Transmetallation (the rate-determining step involving this boronic acid), and Reductive Elimination.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd + Aryl Halide (R-X) PdII_X R-Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boronic Acid enters) PdII_X->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate PdII_Ar R-Pd(II)-Ar Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Cycle Regenerates BoronicInput 3,4-Methylenedioxyphenyl- boronic acid BoronicInput->BaseStep + Base (OH-)

Figure 1: The catalytic cycle of Suzuki-Miyaura coupling, highlighting the entry point of 3,4-Methylenedioxyphenylboronic acid during the transmetallation step.

The Pharmacophore: 1,3-Benzodioxole in Drug Design

Why use this specific boronic acid? The 1,3-benzodioxole motif it introduces is a "Privileged Structure" in medicinal chemistry.

  • Metabolic Stability: Unlike a catechol (1,2-dihydroxybenzene), the methylenedioxy bridge blocks rapid glucuronidation and sulfation, extending the half-life of the drug.

  • CYP450 Interaction: The methylene carbon can be oxidized by Cytochrome P450 enzymes to form a carbene intermediate, which coordinates to the heme iron. This mechanism is often exploited to create mechanism-based inhibitors (suicide substrates) of CYP enzymes, or to modulate the metabolism of co-administered drugs (e.g., Ritonavir-like effects).

  • Conformational Constraint: The ring fusion locks the oxygen atoms in a coplanar orientation, maximizing overlap with specific receptor pockets (e.g., PDE5 active site in Tadalafil).

Case Study: Synthesis of Oncostatin M Inhibitor (SMI-10)

A definitive example of this boronic acid's utility is the synthesis of SMI-10 , a potent inhibitor of Oncostatin M (a cytokine implicated in breast cancer metastasis). The benzodioxole ring is critical for hydrophobic interactions within the receptor binding groove.

Reaction Scheme

The synthesis utilizes a Suzuki coupling to attach the benzodioxole ring to a central furan scaffold.

SynthesisWorkflow SM1 4,5-Dibromo-2-furfural (Scaffold) Reaction Suzuki Coupling Pd(PPh3)2Cl2, Cs2CO3 DMF, 90°C SM1->Reaction Reagent 3,4-Methylenedioxyphenyl- boronic acid Reagent->Reaction Intermediate Bis-aryl Furan Intermediate (SMI-10 Precursor) Reaction->Intermediate Final SMI-10 (Oncostatin M Inhibitor) Intermediate->Final Knoevenagel Condensation

Figure 2: Synthetic workflow for the Oncostatin M inhibitor, showcasing the installation of the pharmacophore.

Validated Protocol (Self-Validating)

Objective: Synthesis of 4,5-bis(1,3-benzodioxol-5-yl)furan-2-carbaldehyde.

  • Setup: In a flame-dried round-bottom flask, dissolve 4,5-dibromo-2-furfural (1.0 eq) and 3,4-methylenedioxyphenylboronic acid (2.5 eq) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and Cesium Carbonate (Cs₂CO₃) (3.0 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ here to minimize protodeboronation of the electron-rich boronic acid.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen presence will cause homocoupling of the boronic acid, visible as a new spot on TLC.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The boronic acid spot (polar, stays near baseline) should disappear, and a highly fluorescent product spot should appear.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Direct Biological Interactions (Chemical Biology)

Beyond synthesis, the boronic acid functionality allows for direct biological probing.

Reversible Covalent Binding (Sugar Sensing)

Boronic acids form reversible cyclic esters with cis-1,2-diols and 1,3-diols, which are abundant on the cell surface of bacteria (peptidoglycan) and in ribose sugars.

  • Mechanism: In aqueous media, the boronic acid exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form. The anionic form binds diols with high affinity.

  • Application: 3,4-Methylenedioxyphenylboronic acid can be conjugated to fluorophores.[2] Upon binding a sugar (e.g., glucose or sialic acid), the "Peterson effect" or Photoinduced Electron Transfer (PET) is modulated, resulting in a fluorescence change.

Serine Protease Inhibition (Fragment-Based Discovery)

Boronic acids are transition-state analogues for serine proteases. The boron atom accepts the hydroxyl lone pair from the active site serine (e.g., Ser-195 in Chymotrypsin), forming a tetrahedral adduct that mimics the enzymatic transition state.

  • Relevance: While 3,4-methylenedioxyphenylboronic acid is a simple fragment, it serves as a "warhead" in Fragment-Based Drug Discovery (FBDD). The benzodioxole ring provides a secondary interaction (hydrophobic fit) in the S1 specificity pocket, enhancing potency compared to a bare phenylboronic acid.

References

  • Synthesis of Oncostatin M Inhibitors: Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. National Institutes of Health (NIH).

  • Boronic Acid Medicinal Chemistry: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • Suzuki Coupling Scope: Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Omega.

  • Benzodioxole Pharmacophore: Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ChemicalBook.

  • Tadalafil Synthesis Context: Process for the preparation of tadalafil.[1][3][4][5][6] US Patent 8871932B2.

Sources

A Technical Guide to the Evolving Landscape of 3,4-Methylenedioxyphenylboronic Acid Derivatives: From Synthetic Cornerstones to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-methylenedioxyphenyl moiety, a structural motif prevalent in numerous natural products and pharmacologically active compounds, imparts unique electronic and steric properties when integrated into a boronic acid framework. This guide provides an in-depth exploration of 3,4-Methylenedioxyphenylboronic acid (MDPBA) and its novel derivatives, moving beyond their foundational role in organic synthesis to uncover their burgeoning potential in medicinal chemistry, advanced sensor technology, and materials science. We will dissect the key chemical attributes that underpin their versatility, present detailed experimental protocols for their application, and synthesize data to illuminate future research and development trajectories for researchers, chemists, and drug development professionals.

Core Principles: The Chemical Versatility of the MDPBA Scaffold

Boronic acids, characterized by a C-B(OH)₂ functional group, are Lewis acids due to the empty p-orbital on the boron atom.[1] This fundamental property governs their reactivity and utility. The 3,4-methylenedioxyphenyl scaffold introduces specific modulations to this core reactivity. The methylenedioxy bridge acts as an electron-donating group, influencing the reactivity of the aromatic ring and the boronic acid moiety. This unique combination makes MDPBA and its derivatives exceptionally valuable tools in modern chemistry.[2]

Their utility can be distilled into three primary mechanistic pillars:

  • Palladium-Catalyzed Cross-Coupling: As stable, easily handled, and generally low-toxicity organoboron reagents, they are premier partners in Suzuki-Miyaura cross-coupling reactions for forming C-C bonds.[3][4]

  • Reversible Covalent Bonding with Diols: The boronic acid group can form stable, reversible cyclic esters with 1,2- and 1-3-diols, a feature critical for sensor applications and bioconjugation.[2][5]

  • Enzyme Inhibition: The electrophilic boron atom can form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in the active sites of enzymes, making these compounds potent enzyme inhibitors.[6]

Caption: Core structure and key functional regions of MDPBA.

Application in Modern Organic Synthesis

The primary and most established application of MDPBA derivatives is in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as one of the most powerful methods for forging carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[4][7] MDPBA is an exemplary coupling partner due to its high stability, ease of handling, and favorable toxicological profile compared to alternatives like organotin compounds used in Stille couplings.[2][7] The reaction's robustness allows for a wide tolerance of functional groups on both coupling partners.

The causality behind its effectiveness lies in a well-defined catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium center.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)-X L₂ (Oxidative Addition Product) pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)-R² L₂] (Transmetalation Intermediate) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination reductive_elimination_product R¹-R² (Coupled Product) transmetalation_complex->reductive_elimination_product start R¹-X (Aryl/Vinyl Halide) start->pd_complex boronic R²-B(OH)₂ (MDPBA Derivative) boronic->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex Activates Boronic Acid Sensor_Mechanism cluster_0 Unbound State cluster_1 Bound State A MDPBA-Fluorophore (Signal OFF) C MDPBA-Fluorophore-Analyte Complex (Signal ON) A->C Binding Event B Analyte (e.g., Glucose) B->C

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Grounding

The Scaffold Significance

The 3,4-methylenedioxyphenyl (1,3-benzodioxole) moiety is a "privileged structure" in medicinal chemistry, featured prominently in therapeutics like Tadalafil (Cialis), Paroxetine (Paxil), and antitumor Podophyllotoxin analogs. Its metabolic stability (often inhibiting CYP450 isoforms) and specific lipophilicity profile make it a critical target for late-stage functionalization.

The Mechanistic Paradox

3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) presents a specific challenge in Suzuki coupling defined as the Electron-Rich Paradox :

  • Fast Transmetallation: The electron-donating nature of the dioxy-ring increases nucleophilicity, theoretically accelerating transmetallation to the Pd(II) center.

  • Protodeboronation Risk: This same electron density makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of water and high heat. This side reaction yields 1,3-benzodioxole (deboronated byproduct), often indistinguishable by TLC from the starting material but distinguishable by GC/MS or NMR.

Key Directive: Success relies on balancing activation (base strength) with stabilization (preventing hydrolysis).

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the standard catalytic cycle alongside the critical "off-ramp" failure mode (Protodeboronation) that must be mitigated.

SuzukiMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (R-X) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic 3,4-Methylenedioxyphenyl- boronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Boronate->TransMet Pd(II) Intermediate Deboronation FAILURE MODE: Protodeboronation (Formation of 1,3-Benzodioxole) Boronate->Deboronation H2O / Heat (Hydrolysis) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration key Green: Catalytic Species | Blue: Intermediates | Yellow: Reagents | Red: Side Reaction

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and the destructive protodeboronation pathway common in electron-rich boronic acids.

Part 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Scalable)

Best for: Aryl bromides/iodides, non-sensitive substrates, and scale-up.

Rationale: This protocol uses a biphasic system with a robust catalyst (Pd(dppf)Cl2) that resists deactivation by oxygen or water.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate Aryl Halide (Br/I)1.0Avoid aryl chlorides unless activated.
Coupling Partner 3,4-Methylenedioxyphenylboronic acid1.2 - 1.5 Excess required to account for minor deboronation.
Catalyst Pd(dppf)Cl2[4]·DCM0.03 (3 mol%)Ferrocenyl ligand prevents Pd precipitation.
Base K2CO3 (2M Aqueous)3.0High concentration drives equilibrium.
Solvent Toluene / Ethanol4:1 RatioEthanol is crucial for boronic acid solubility.

Step-by-Step:

  • Charge: In a reaction vial, add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and Pd(dppf)Cl2 (0.03 mmol).

  • Solvent: Add Toluene (4 mL) and Ethanol (1 mL).

  • Degas (Critical): Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.[3]

  • Activate: Add 2M K2CO3 (1.5 mL) via syringe.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Validation (In-Process): Spot TLC. The product often exhibits a distinct blue/purple fluorescence under UV (254/365 nm) characteristic of extended methylenedioxy conjugation.

  • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over Na2SO4.

Protocol B: The "Anhydrous" Method (For Difficult Substrates)

Best for: Substrates prone to hydrolysis, sterically hindered partners, or if Protocol A yields <50%.

Rationale: Eliminating water prevents protodeboronation. Using SPhos (Buchwald ligand) creates a highly active catalyst system for electron-rich couplings.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst Pd(OAc)20.02 (2 mol%)Pre-catalyst.
Ligand SPhos0.04 (4 mol%)Electron-rich ligand boosts oxidative addition.
Base K3PO4 (Finely ground, Anhydrous)2.0Mild, anhydrous base.
Solvent Anhydrous 1,4-Dioxane or THFN/AMust be dry.

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)2 and SPhos in Dioxane (1 mL) under inert atmosphere at RT for 10 mins (Solution turns yellow/orange).

  • Addition: Add Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and solid K3PO4 (2.0 mmol).

  • Dilution: Add remaining Dioxane (4 mL).

  • Heat: Heat to 100°C for 2–6 hours.

  • Filtration: Filter hot through a Celite pad (anhydrous phosphate salts can clog; hot filtration helps).

Part 4: Troubleshooting & Optimization Matrix

Use this decision tree to diagnose failures.

OptimizationTree Start Reaction Outcome? LowYield Low Yield (<30%) Start->LowYield NoRxn No Reaction Start->NoRxn BlackPpt Pd Black Precipitate Start->BlackPpt CheckDeb Check for 1,3-Benzodioxole (GC/MS) LowYield->CheckDeb OxAddFail Oxidative Addition Failure NoRxn->OxAddFail Decomp Catalyst Decomposition BlackPpt->Decomp DebFound Deboronation Detected CheckDeb->DebFound Yes HomoCoup Homocoupling Detected (Biaryl dimer) CheckDeb->HomoCoup No, but dimer found DebSoln SOLUTION: Switch to Protocol B (Anhydrous) DebFound->DebSoln HomoSoln SOLUTION: Degas longer OR Lower Catalyst Load HomoCoup->HomoSoln OxAddSoln SOLUTION: Switch to SPhos or XPhos Ligand OxAddFail->OxAddSoln DecompSoln SOLUTION: Lower Temp (60°C) OR Add TBAB (Phase Transfer) Decomp->DecompSoln

Figure 2: Diagnostic logic for troubleshooting common Suzuki coupling failures with electron-rich boronic acids.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
Formation of 1,3-benzodioxole Protodeboronation due to water/high pH.Switch to Protocol B (Anhydrous K3PO4).
Formation of Ar-Ar dimer Homocoupling (Oxidative).Rigorous degassing; Ensure Boronic acid is added after degassing if possible.
Black Precipitate (Pd Black) Ligand dissociation/Catalyst death.Add TBAB (1.0 eq) to stabilize Pd nanoparticles; Switch to Pd(dppf)Cl2.
Stalled Conversion (~50%) Catalyst poisoning or boronic acid consumption.Add a second portion of Boronic Acid (0.5 eq) and Catalyst (1 mol%) after 4 hours.

Part 5: References & Authority[8]

  • Substrate Properties & Stability:

    • Sigma-Aldrich Product Sheet: 3,4-(Methylenedioxy)phenylboronic acid (CAS 94839-07-3).[8][9]

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[6][10] Mechanistic insights into why electron-rich rings deboronate.

  • Catalyst Selection (SPhos):

    • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6][10] Defines the utility of SPhos for hindered/electron-rich substrates.

  • General Suzuki Protocols:

    • Organic Chemistry Portal: Suzuki Coupling.[1][2][3][4][6][11][12] Comprehensive review of conditions and variations.

  • Green Chemistry Variations:

    • Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations."[5] Chemical Reviews. Context for aqueous/TBAB conditions.

Sources

High-Efficiency Suzuki-Miyaura Coupling Protocol for 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3,4-methylenedioxyphenylboronic acid (CAS: 94839-07-3). While this reagent is a robust building block for introducing the benzodioxole moiety—a pharmacophore found in drugs like Tadalafil and various anti-inflammatory agents—it presents specific reactivity nuances.

The electron-rich nature of the 1,3-benzodioxole ring facilitates rapid transmetallation but simultaneously increases the susceptibility to protodeboronation under prolonged heating in aqueous basic media. Furthermore, the acetal functionality requires careful pH management during workup to prevent acid-catalyzed hydrolysis. This guide provides a "Workhorse" protocol for standard applications and an "Advanced" protocol for sterically hindered substrates, ensuring high fidelity in biaryl bond formation.

Chemical Profile & Critical Parameters[1][2][3][4]

ParameterSpecificationPractical Implication
Reagent 3,4-Methylenedioxyphenylboronic acidElectron-rich nucleophile.
MW 165.94 g/mol Calculate stoichiometry carefully; often used in 1.1–1.5 equiv excess.
Stability Air-stable solidStore cool. Prone to dehydration to boroxine (anhydride) over time; does not affect reactivity but impacts weighing accuracy.
Acid Sensitivity High (Acetal linkage)CRITICAL: Avoid strong mineral acids (pH < 1) during workup to preserve the dioxole ring.
Electronic Effect Electron-Donating (+M)Accelerates transmetallation; stabilizes cationic Pd intermediates; increases risk of protodeboronation.

Mechanistic Insight

The success of this coupling relies on balancing the Transmetallation and Protodeboronation pathways.

  • Oxidative Addition: The rate-limiting step for aryl chlorides. The electron-rich boronic acid does not influence this, but the choice of ligand (e.g., SPhos, dppf) is critical for the aryl halide partner.

  • Transmetallation: The electron-donating methylenedioxy group makes the boronate "ate" complex highly nucleophilic, facilitating rapid transfer to the Palladium(II) center.

  • Protodeboronation (Side Reaction): In the presence of water and base at high temperatures (>80°C), the C-B bond can undergo hydrolytic cleavage, yielding 1,3-benzodioxole (deboronated byproduct). This is the primary yield-limiting factor.

MechanisticPathway Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Start->OxAdd TransMet Transmetallation (Rate Enhanced by +M Effect) OxAdd->TransMet Ar-Pd-X meets Boronate BaseAct Base Activation (Boronic Acid + OH- -> Boronate) BaseAct->TransMet SideRxn SIDE REACTION: Protodeboronation BaseAct->SideRxn H2O/Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical Transmetallation step and the competing Protodeboronation pathway.

Protocol A: The "Workhorse" Method (Standard)

Best for: Aryl bromides, iodides, and activated aryl triflates. Scale: 1 mmol to 50 mmol.

Reagents
  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: Robust, air-stable, resists dechelation.

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: Charge a reaction vial (or round-bottom flask) with the Aryl Bromide (1.0 mmol), Boronic Acid (199 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Add 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol). The mixture will become biphasic.

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).

    • Note: Do not exceed 90°C to minimize protodeboronation.

  • Monitoring: Monitor by HPLC/TLC at 2 hours. Most reactions are complete within 4-6 hours.

  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash: Wash combined organics with Brine (saturated NaCl).

    • Avoid: Do not wash with 1M HCl. If neutralization is needed, use saturated NH₄Cl (pH ~5-6).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Advanced Method (Sterically Hindered/Deactivated)

Best for: Aryl chlorides, ortho-substituted partners, or electron-rich aryl halides.

Reagents
  • Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

    • Why: SPhos creates a highly active, bulky, electron-rich Pd species that facilitates oxidative addition of chlorides and stabilizes the intermediate against protodeboronation.

  • Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or n-Butanol.

Procedure Modifications
  • Pre-complexation: It is best to stir Pd₂(dba)₃ and SPhos in the solvent for 10 minutes under Argon before adding substrates. This ensures formation of the active L-Pd(0) species.

  • Temperature: This system allows heating up to 100°C if necessary, as the rapid coupling rate of SPhos often outcompetes the side reactions.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Protodeboronation Formation of 1,3-benzodioxole (M-H)Hydrolysis of C-B bond due to high pH/Temp.1. Lower Temp to 60-70°C.2. Switch base to mild CsF or KF .3. Use anhydrous conditions (Dioxane/DMF with suspended K₃PO₄).
Homocoupling Formation of symmetric biaryl (Ar-Ar)Oxygen presence or Pd(II) reduction issues.1. Rigorous degassing (sparge Argon 15 mins).2. Switch solvent to Ethanol/Toluene.
Low Conversion Starting material remainsCatalyst deactivation or poor oxidative addition.1. Switch to Protocol B (SPhos or XPhos).2. Increase catalyst loading to 5-10 mol%.
Acetal Cleavage Product decomposes during workupAcidic hydrolysis of the dioxole ring.NEVER use HCl or H₂SO₄ for pH adjustment. Use NH₄Cl or phosphate buffer (pH 7).

Workflow Visualization

Workflow Setup Reaction Setup (Ar-X + Boronic Acid + Pd + Base) Inertion Inertion Cycle (Vac/Argon x3) Setup->Inertion Heating Reaction (80°C, 4-6 Hours) Inertion->Heating Check QC Check (HPLC/TLC) Complete? Heating->Check Quench Quench & Extraction (EtOAc/H2O - NO ACID) Check->Quench Yes Optimize Switch to Protocol B (SPhos/Pd2(dba)3) Check->Optimize No (<50% Conv) Purify Purification (Flash Chromatography) Quench->Purify

Figure 2: Operational workflow emphasizing the critical decision point and acid-free quench.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Technical Application Note: Optimized Chan-Lam Coupling of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the Chan-Lam cross-coupling of 3,4-Methylenedioxyphenylboronic acid (1,3-benzodioxol-5-ylboronic acid).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,4-Methylenedioxyphenylboronic acid features an electron-rich 1,3-benzodioxole core. In oxidative copper-catalyzed coupling (Chan-Lam), the electron-donating nature of the methylenedioxy group significantly influences reactivity:

  • Enhanced Nucleophilicity: The C–B bond is more nucleophilic than in phenylboronic acid, facilitating the transmetallation step to Copper(II).

  • Protodeboronation Risk: The electron-rich aromatic ring is susceptible to protonolysis (protodeboronation), the primary failure mode of this reaction.

  • Oxidative Sensitivity: The substrate is prone to homocoupling or oxidative degradation if the oxidant (typically

    
    ) concentration is uncontrolled.
    

This guide prioritizes mild, room-temperature conditions to mitigate protodeboronation while maximizing cross-coupling efficiency.

Mechanistic Logic & Critical Parameters

The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. Unlike Palladium-catalyzed couplings (Suzuki), the oxidative addition step is replaced by transmetallation onto an electrophilic Cu(II) species.

The Catalytic Cycle (Visualized)

ChanLamMechanism cluster_risk Critical Risk for 3,4-Methylenedioxyphenyl Cu2 Cu(II)-X2 (Precatalyst) Coord Coordination (Substrate Binding) Cu2->Coord + Nucleophile (H-Nu) TransMet Transmetallation (Rate Determining for Electron-Poor) Coord->TransMet + Ar-B(OH)2 (Base assisted) Oxidation Oxidation to Cu(III) (Aerobic) TransMet->Oxidation + O2 (Air) RedElim Reductive Elimination (C-N/C-O Bond Formation) Oxidation->RedElim High Valent Cu(III) Cu1 Cu(I) Species RedElim->Cu1 + Product (Ar-Nu) Cu1->Cu2 Re-oxidation (O2)

Figure 1: The Cu(II)/Cu(III) catalytic cycle.[1][2] For 3,4-methylenedioxyphenylboronic acid, the Transmetallation step is rapid, but the resulting intermediate is sensitive.

Key Reaction Parameters
ParameterRecommendationRationale
Copper Source Cu(OAc)₂ (Anhydrous)Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred to reduce proton sources.
Solvent DCM (Dichloromethane)Non-coordinating; high oxygen solubility facilitates the oxidation step.
Base Pyridine (2.0 equiv)Ligand and base; stabilizes Cu-intermediates and neutralizes acetic acid byproduct.
Atmosphere Dry Air (Drying tube)Pure

can accelerate homocoupling. Ambient air is sufficient and safer.
Additives 4Å Molecular Sieves CRITICAL. Removes water generated during boroxine formation/coupling, preventing protodeboronation.

Experimental Protocols

Method A: N-Arylation (Primary Amines/Anilines)

Best for: Anilines, aliphatic amines, and sulfonamides.

Reagents:

  • Substrate: Amine (1.0 mmol)

  • Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (2.0 mmol, 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 mmol, 1.0 equiv) [Note: Stoichiometric Cu is most reliable for library synthesis]

  • Base: Pyridine (2.0 mmol, 2.0 equiv)

  • Solvent: DCM (anhydrous, 10 mL)

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under nitrogen.

  • Charging: Add Cu(OAc)₂ (181 mg, 1.0 mmol), 3,4-Methylenedioxyphenylboronic acid (332 mg, 2.0 mmol), and activated 4Å molecular sieves (~200 mg).

  • Solvation: Add anhydrous DCM (10 mL) and Pyridine (161 µL, 2.0 mmol). Stir for 5 minutes. The solution should appear blue/green.

  • Substrate Addition: Add the amine (1.0 mmol).

  • Reaction: Attach a drying tube (packed with CaCl₂ or Drierite) to the flask. Stir vigorously at Room Temperature (20-25°C) open to the air (via the drying tube).

    • Tip: Do not seal the flask; oxygen is required for the catalytic turnover (if using catalytic loading) or re-oxidation.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 12–24 hours.

    • Target: Disappearance of amine.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Method B: O-Arylation (Phenols)

Best for: Phenols.[3][4][5][6][7] Note: O-arylation is more challenging than N-arylation due to the lower nucleophilicity of phenols.

Reagents:

  • Substrate: Phenol (1.0 mmol)

  • Boronic Acid: 3,4-Methylenedioxyphenylboronic acid (2.0 mmol)

  • Catalyst: Cu(OAc)₂ (1.0 mmol)

  • Base: Triethylamine (TEA) (3.0 mmol) [TEA often outperforms pyridine for phenols]

  • Solvent: DCM (10 mL)

  • Additive: 4Å Molecular Sieves (500 mg)

Protocol:

  • Setup: Prepare a 25 mL flask with activated 4Å molecular sieves (500 mg).

    • Why? Water is a competitive nucleophile. If water is present, you will generate phenol byproducts (hydrolysis of the boronic acid) rather than the ether.

  • Charging: Add Phenol (1.0 mmol), Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Initiation: Add DCM followed by TEA (3.0 mmol).

  • Reaction: Stir at Room Temperature under an air atmosphere (drying tube).

  • Timeframe: These reactions are slower (24–48 hours). If conversion is <50% after 24h, gently warm to 35°C (refluxing DCM).

Troubleshooting & Optimization Matrix

Use the following decision tree to optimize conditions if the standard protocols fail.

OptimizationTree Problem Issue Encountered LowYield Low Conversion Problem->LowYield SideProd Side Products Problem->SideProd CheckOx Check Oxygen Source LowYield->CheckOx CheckSolv Check Solubility LowYield->CheckSolv Proto Protodeboronation (Ar-H observed) SideProd->Proto Homo Homocoupling (Ar-Ar observed) SideProd->Homo SwitchO2 SwitchO2 CheckOx->SwitchO2 Use O2 Balloon (Instead of Air) SwitchSolv SwitchSolv CheckSolv->SwitchSolv Switch to MeCN or DMSO Sieves Sieves Proto->Sieves Increase Mol. Sieves SlowAdd SlowAdd Proto->SlowAdd Slow Addition of Boronic Acid Dilute Dilute Homo->Dilute Dilute Reaction (0.05 M) ReduceOx ReduceOx Homo->ReduceOx Restrict O2 (Use Air, not Balloon)

Figure 2: Troubleshooting decision tree for Chan-Lam coupling optimization.

Critical Failure Modes for 3,4-Methylenedioxyphenylboronic Acid
  • Protodeboronation (Formation of 1,3-benzodioxole):

    • Cause: Presence of moisture or acidic protons.

    • Fix: Ensure solvent is anhydrous. Increase loading of Molecular Sieves. Switch base to TEA to buffer protons more effectively.

  • Homocoupling (Formation of Bis-1,3-benzodioxole):

    • Cause: Over-oxidation. The electron-rich nature of the substrate makes it prone to oxidative dimerization.

    • Fix: Do not use pure oxygen balloons.[8] Use ambient air.[7][9] Add the boronic acid in two portions (0h and 6h).

References

  • Chan, D. M. T., et al. (1998).[7] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[7] Tetrahedron Letters, 39(19), 2933–2936.[7]

  • Evans, D. A., et al. (1998).[7] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2942.[7]

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011).[7] "Recent Advances in Chan–Lam Coupling Reaction: Copper-Promoted C–Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.

Sources

Application Note: 3,4-Methylenedioxyphenylboronic Acid as a Privileged Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Methylenedioxyphenylboronic Acid in the Synthesis of Natural Products Content Type: Detailed Application Note & Protocol Guide

Introduction: The "Sesamol" Motif in Drug Discovery

3,4-Methylenedioxyphenylboronic acid (MDPBA) is the boronic acid derivative of the 1,3-benzodioxole (methylenedioxybenzene) moiety. This structural motif is pharmacologically "privileged," appearing frequently in bioactive natural products such as Amaryllidaceae alkaloids (e.g., Lycorine, Pancratistatin), Lignans (e.g., Podophyllotoxin), and Isoquinoline alkaloids (e.g., Berberine analogs).

For the synthetic chemist, MDPBA serves as the most efficient nucleophilic vector to install this moiety via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Copper-mediated oxidative coupling (Chan-Lam). However, its electron-rich nature presents specific stability challenges—namely protodeboronation —that require tailored experimental protocols.

Key Chemical Properties
PropertySpecification
CAS Number 94839-07-3
Molecular Weight 165.94 g/mol
Electronic Character Electron-rich (Donor)
Primary Instability Protodeboronation (C-B bond hydrolysis) under aqueous/basic conditions
Diagnostic NMR

5.90–6.05 ppm (s, 2H, -O-CH

-O-)

Mechanistic Insight & Strategic Logic

The Electronic Paradox

The methylenedioxy group is strongly electron-donating. This increases the nucleophilicity of the aryl ring, theoretically accelerating the transmetallation step in the Suzuki catalytic cycle. However, this same electron density makes the C-B bond susceptible to protonolysis (protodeboronation), particularly in the presence of water and base.

  • Causality: High electron density

    
     Protonation of the ipso-carbon 
    
    
    
    Loss of Boron
    
    
    Formation of 1,3-benzodioxole (side product).
  • Solution: Protocols must prioritize anhydrous conditions or mild bases (e.g., K

    
    PO
    
    
    
    instead of Na
    
    
    CO
    
    
    ) to suppress this side reaction.
Strategic Insertion Map

The following diagram illustrates how MDPBA feeds into major natural product classes via distinct reaction pathways.

NaturalProductPathways MDPBA 3,4-Methylenedioxyphenyl- boronic Acid Suzuki Suzuki-Miyaura Coupling MDPBA->Suzuki ChanLam Chan-Lam Coupling MDPBA->ChanLam Petasis Petasis Reaction MDPBA->Petasis Biaryl Biaryl Core Suzuki->Biaryl C-C Bond NAryl N-Aryl Core ChanLam->NAryl C-N Bond AminoAcid Aryl Glycines Petasis->AminoAcid Multicomponent Lignans Lignans (e.g., Podophyllotoxin) Biaryl->Lignans Amaryllidaceae Amaryllidaceae Alkaloids (e.g., Pancratistatin) Biaryl->Amaryllidaceae Isoquinolines Isoquinolines (e.g., Berberine analogs) NAryl->Isoquinolines AminoAcid->Isoquinolines

Figure 1: Strategic insertion of MDPBA into diverse natural product scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Biaryl Core via Suzuki-Miyaura Coupling

Application: Synthesis of the core skeleton for Lycoricidine or Pancratistatin analogs. Challenge: Preventing protodeboronation of the electron-rich boronic acid while coupling with sterically hindered halides.

Reagents & Stoichiometry[1][2][3]
  • Aryl Halide (Electrophile): 1.0 equiv (e.g., a brominated cyclohexenol derivative)

  • MDPBA (Nucleophile): 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
    • Why: The bidentate ferrocene ligand prevents Pd precipitation and handles the electron-rich transmetallation species well.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene/EtOH (anhydrous if hydrolysis is observed).

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the aryl halide, MDPBA, and base. Cap with a septum. Evacuate and backfill with Argon (3 cycles).

    • Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Solvent Addition: Add degassed solvent via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst (solid) under a positive stream of Argon, or add as a stock solution.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by TLC. Look for the disappearance of the aryl halide.

    • Self-Validation: If the aryl halide persists but MDPBA disappears, protodeboronation has occurred. Action: Switch to anhydrous THF with CsF as the base activator.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography.

Protocol B: N-Arylation via Chan-Lam Coupling

Application: Installing the methylenedioxyphenyl group onto a nitrogen heterocycle (e.g., tetrahydroisoquinoline). Mechanism: Oxidative coupling using Cu(II).[4] Unlike Suzuki, this requires an oxidant (O


 or air).
Reagents & Stoichiometry[1][2][3]
  • Amine Substrate: 1.0 equiv

  • MDPBA: 2.0 equiv (Excess is required due to slower kinetics compared to Suzuki)

  • Catalyst: Cu(OAc)

    
     (1.0 equiv for high-value synthesis; 10-20 mol% for scale-up)
    
  • Base: Pyridine (2.0 equiv) or Et

    
    N
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additives: 4Å Molecular Sieves (Activated)

    • Why: Removes water generated during the reaction, driving equilibrium and preventing boronic acid hydrolysis.

Step-by-Step Methodology
  • Setup: In a flame-dried flask, combine the amine, MDPBA, Cu(OAc)

    
    , and activated molecular sieves.
    
  • Atmosphere: The reaction does not require inert atmosphere. It requires oxygen. Attach a drying tube or leave open to air (if ambient humidity is low). For faster rates, use an O

    
     balloon.
    
  • Initiation: Add the solvent and base (Pyridine). The solution typically turns a deep blue/green (characteristic of Cu(II)-amine species).

  • Agitation: Stir vigorously at Room Temperature (25 °C) for 12–24 hours.

    • Note: Heating is rarely necessary and may promote decomposition.

  • Self-Validating Endpoint: The reaction mixture often changes color (e.g., to brown/black) as Cu(II) is consumed/precipitated. TLC should show a new spot with UV activity (due to the added aryl ring) differing from the starting amine.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine and copper salts) or aqueous NH

    
    OH (if the product is acid-sensitive).
    

Troubleshooting & Optimization Guide

The "Protodeboronation" Trap

The most common failure mode with MDPBA is the cleavage of the C-B bond before coupling occurs.

ObservationDiagnosisCorrective Action
TLC: Boronic acid spot disappears, starting material remains.Hydrolysis of MDPBA.1. Increase MDPBA equivalents (to 2.0).2. Switch to anhydrous conditions (DME/CsF).3. Use a milder base (K

PO

).
TLC: New spot appears just above baseline (streaking).Homocoupling (Biaryl ether).1. Degas solvents more thoroughly.2. Reduce catalyst loading.3. Ensure halide is in excess relative to catalyst.
NMR: Product mixture contains 1,3-benzodioxole.Protodeboronation confirmed.See above. Also, lower reaction temperature.
Catalytic Cycle Visualization (Suzuki)

The following diagram highlights the critical transmetallation step where the electron-rich nature of MDPBA influences the rate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-X species) Pd0->OxAdd + R-X TransMet Transmetallation (Critical Step) OxAdd->TransMet + MDPBA (Activated) RedElim Reductive Elimination TransMet->RedElim Pd(II) Biaryl RedElim->Pd0 - Product Product Natural Product Core RedElim->Product Halide R-X (Electrophile) Boronic MDPBA (Nucleophile) Boronic->TransMet Fast but prone to hydrolysis Base Base/OH-

Figure 2: Suzuki-Miyaura cycle highlighting the transmetallation entry point for MDPBA.

References

  • Biaryl Synthesis in Amaryllidaceae Alkaloids

    • Title: Total Synthesis of (+)-Lycoricidine and (+)
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Chan-Lam Coupling Protocols

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids and amines.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Stability of Boronic Acids

    • Title: Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids.[5]

    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • General Review of Boronic Acids in Synthesis

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.[6][7]

    • Source:Wiley Online Library
    • URL:[Link]

Sources

Palladium catalysts for cross-coupling with 3,4-Methylenedioxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3,4-Methylenedioxyphenylboronic Acid

Introduction: The Benzodioxole Challenge

The 3,4-methylenedioxyphenyl (benzodioxole) moiety is a privileged scaffold in medicinal chemistry, featured prominently in therapeutics such as Tadalafil (Cialis), Paroxetine (Paxil), and various natural alkaloids (e.g., Podophyllotoxin derivatives). However, incorporating this unit via Suzuki-Miyaura cross-coupling using 3,4-methylenedioxyphenylboronic acid presents specific synthetic challenges.

Key Technical Hurdles:

  • Protodeboronation: The electron-donating nature of the dioxy-ring increases electron density at the ipso-carbon. Under basic aqueous conditions, this accelerates hydrolytic C-B bond cleavage (protodeboronation), often outcompeting the desired transmetallation step.

  • Homocoupling: Electron-rich boronic acids are prone to oxidative homocoupling (formation of biaryls from two boronic acid molecules) if oxygen is not rigorously excluded.

  • Catalyst Deactivation: While less aggressive than pyridines, the oxygen atoms in the methylenedioxy ring can weakly coordinate to electrophilic Pd(II) centers, potentially retarding the catalytic cycle if the ligand system is not sufficiently bulky.

This guide provides a self-validating protocol to overcome these issues, moving from standard conditions to advanced catalytic systems for difficult substrates.

Mechanistic Insight & Catalyst Selection

To ensure high yields, the catalyst system must facilitate rapid oxidative addition (to the halide) and even faster transmetallation (to capture the boronic acid before it decomposes).

Catalyst Selection Matrix
Catalyst SystemLigand TypeBest For...Notes
Pd(PPh₃)₄ Monodentate PhosphineAryl Iodides / Bromides Standard "first-pass" catalyst. Requires strictly oxygen-free conditions. High loading (5 mol%) often needed.
Pd(dppf)Cl₂ Bidentate FerrocenylSteric Bulk Excellent stability. Large bite angle accelerates reductive elimination. Good for ortho-substituted partners.
Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineAryl Chlorides / Deactivated Electrophiles Gold Standard. SPhos is bulky and electron-rich, facilitating oxidative addition of chlorides and preventing deboronation by accelerating transmetallation.
XPhos Pd G2/G3 Pre-catalyst ScaffoldUnstable Boronic Acids Rapid activation at room temperature.[1] Ideal if the boronic acid is prone to rapid hydrolysis.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH / Boronate) OxAdd->BaseStep + Base TransMet Transmetallation BaseStep->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product BoronicAcid 3,4-Methylenedioxyphenyl- boronic acid BoronicAcid->TransMet Active Boronate Deboronation Protodeboronation (Side Reaction) BoronicAcid->Deboronation High pH / H2O Benzodioxole 1,3-Benzodioxole (Waste) Deboronation->Benzodioxole

Figure 1: Catalytic cycle highlighting the competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides/Iodides)

Use this for routine synthesis where the coupling partner is not sterically hindered.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3,4-Methylenedioxyphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst. Seal with a septum.[3] Evacuate and backfill with Nitrogen/Argon (3 cycles). Critical: Oxygen promotes homocoupling.[4]

  • Solvent Addition: Add degassed solvent (Dioxane) via syringe.

  • Base Addition: Add the degassed aqueous Na₂CO₃ solution.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Advanced Conditions (Aryl Chlorides / Unstable Substrates)

Use this if Protocol A fails, yields are <50%, or using aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 3,4-Methylenedioxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid, anhydrous)

  • Solvent: Toluene / Water (10:1 ratio) or n-Butanol

Step-by-Step:

  • Pre-complexation (Optional but recommended): If using Pd(OAc)₂/SPhos separate, stir them in the solvent for 10 mins under Argon before adding substrates to generate the active Pd(0) species.

  • Assembly: Add Aryl Chloride, Boronic Acid, and solid K₃PO₄ to the vial.

  • Solvent: Add the Toluene/Water mix (degassed).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: SPhos creates a highly active catalyst that often drives the reaction to completion faster, minimizing the time the boronic acid is exposed to base.

  • Workup: Standard extraction.

Optimization & Troubleshooting Workflow

If the standard protocols fail, follow this logic tree to identify the bottleneck.

OptimizationTree Start Low Yield Observed CheckSM Analyze Crude NMR/LCMS Start->CheckSM SM_Remains Aryl Halide Remains (No Conversion) CheckSM->SM_Remains Boronic_Gone Boronic Acid Gone (Protodeboronation) CheckSM->Boronic_Gone Homo_Coup Homocoupling Product (Bi-benzodioxole) CheckSM->Homo_Coup Soln1 Action: Switch to SPhos or XPhos Increase Temp to 110°C SM_Remains->Soln1 Soln2 Action: Use Anhydrous Conditions Base: CsF or K3PO4 (dry) Solvent: Dioxane (dry) Boronic_Gone->Soln2 Soln3 Action: Improve Degassing Freeze-Pump-Thaw x3 Homo_Coup->Soln3

Figure 2: Decision tree for reaction optimization based on crude mixture analysis.

Data Summary: Base & Solvent Effects

The choice of base significantly impacts the stability of electron-rich boronic acids.

BasepKa (conj. acid)Rate of DeboronationRecommendation
Na₂CO₃ (aq) 10.3ModerateStandard starting point.
K₃PO₄ (aq) 12.3HighUse only with highly active catalysts (SPhos) to outrun decomposition.
CsF (anhydrous) N/ALowBest for sensitive substrates. Requires dry solvent.
NaOH / KOH >14Very HighAvoid. Causes rapid protodeboronation of benzodioxole unit.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

Base selection for activating 3,4-Methylenedioxyphenylboronic acid in couplings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Base Selection Strategies for 3,4-Methylenedioxyphenylboronic Acid in Suzuki-Miyaura Couplings

Executive Summary

3,4-Methylenedioxyphenylboronic acid (Sesamol boronic acid) is a critical building block in the synthesis of phosphodiesterase inhibitors (e.g., Tadalafil analogs) and serotonin reuptake inhibitors (e.g., Paroxetine). While the 1,3-benzodioxole moiety is chemically robust, the boronic acid derivative presents a specific paradox in Suzuki-Miyaura couplings:

  • Electronic Deactivation: The electron-donating methylenedioxy group increases the pKa of the boronic acid (~9-10), making it harder to ionize into the active boronate species compared to electron-deficient analogs.

  • Instability: Once activated, the electron-rich aryl ring is susceptible to base-catalyzed protodeboronation, particularly in aqueous media at elevated temperatures.

This guide outlines a protocol-driven approach to base selection, prioritizing the balance between transmetallation efficiency and substrate integrity .

Mechanistic Foundation

To select the correct base, one must understand its dual role in the catalytic cycle. The base is not merely a proton scavenger; it is a ligand activator.

The Activation Pathways
  • Boronate Pathway (Dominant): The base coordinates to the trivalent boron atom, forming a tetravalent boronate anion

    
    . This species is more nucleophilic and undergoes transmetallation with the oxidative addition complex 
    
    
    
    .
  • Oxo-Palladium Pathway: The base displaces the halide on the Palladium center (forming

    
    ), which then reacts with the neutral boronic acid.
    

For 3,4-methylenedioxyphenylboronic acid, the Boronate Pathway is the primary target for optimization.

SuzukiMechanism PreCat Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd-X] PreCat->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Base Base (OH-, CO3--, F-) Boronate Active Boronate [Ar-B(OH)3]- Base->Boronate BoronicAcid 3,4-Methylenedioxy- phenylboronic Acid BoronicAcid->Boronate Activation by Base Boronate->TransMet Decomp Protodeboronation (Side Reaction) Boronate->Decomp H2O / High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreCat Regeneration

Figure 1: The catalytic cycle highlighting the critical activation step. Note the competition between Transmetallation and Protodeboronation (Decomposition) at the Boronate stage.

Base Selection Matrix

The choice of base dictates the concentration of the active boronate species.

Base ClassSpecific ReagentpKa (conj. acid)Solvent SystemRecommendationMechanism of Action
Carbonates

,

~10.3Dioxane/H2O, DMFStandard Balanced activation.

improves solubility in organic phases (the "Cesium Effect").[1]
Phosphates

~12.3Toluene, DMESteric/Anhydrous Higher basicity allows for activation in lower water content, protecting the substrate from hydrolysis.
Fluorides

,

~3.2 (HF)THF, TolueneSensitive High affinity for Boron (B-F bond strength) activates the acid without high pH, minimizing protodeboronation.
Hydroxides

,

~15.7Water/AlcoholsAvoid Too aggressive. High pH accelerates protodeboronation of the electron-rich ring.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous Carbonate)

Best for: Standard couplings with unhindered aryl bromides/iodides.

Rationale: Potassium carbonate provides a buffered alkaline environment (


). The addition of water is strictly necessary to dissolve the base and facilitate the formation of the boronate species.

Materials:

  • Aryl Halide (1.0 equiv)

  • 3,4-Methylenedioxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl halide, boronic acid, and

    
    .
    
  • Purge: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst: Remove the septum briefly to add the Pd catalyst quickly (or add as a solution) to minimize oxidation.

  • Heat: Stir vigorously at 80°C for 4-12 hours.

    • Note: Do not exceed 90°C. The methylenedioxy ring is thermally stable, but the C-B bond is not.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Anhydrous" Method (Phosphate/Fluoride)

Best for: Sterically hindered partners or substrates prone to protodeboronation.

Rationale: By removing water and using


 or 

, we force the reaction through a pathway that minimizes proton sources. The high lattice energy of Fluoride or Phosphate drives the coordination to Boron in organic media.

Materials:

  • Aryl Halide (1.0 equiv)

  • 3,4-Methylenedioxyphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    or SPhos (2 mol%)
  • Base: Anhydrous

    
     (Fine powder, 3.0 equiv) OR 
    
    
    
    (3.0 equiv)
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step:

  • Drying: Flame-dry the glassware under vacuum and backfill with Argon.

  • Charge: Add aryl halide, boronic acid, base, and ligand/catalyst inside a glovebox or under positive Argon flow.

    • Critical: The

      
       must be finely ground and dried in an oven (
      
      
      
      ) prior to use.
  • Solvent: Add anhydrous Toluene.

  • Activation: Heat to 100°C .

    • Insight: Without water, the protodeboronation pathway is suppressed, allowing for higher reaction temperatures to overcome steric barriers.

  • Filtration: The reaction mixture will be a slurry. Filter through a Celite pad to remove inorganic salts before standard workup.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields.

Troubleshooting Start Low Yield Observed CheckSM Analyze Crude NMR: Is Boronic Acid remaining? Start->CheckSM Yes Yes (Low Conversion) CheckSM->Yes No No (Consumed) CheckSM->No Activation Issue: Poor Activation Yes->Activation Product Is Product formed? No->Product Soln1 Switch to stronger base (Cs2CO3 or K3PO4) Activation->Soln1 Soln2 Add phase transfer cat. (TBAB or 18-Crown-6) Activation->Soln2 Proto Product: Protodeboronated Arene (1,3-benzodioxole) Product->Proto Major byproduct Homo Product: Homocoupling (Biaryl) Product->Homo Major byproduct FixProto Reduce Water content Switch to CsF/Toluene Proto->FixProto FixHomo Degas solvent thoroughly Reduce Catalyst Loading Homo->FixHomo

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Specific Note on Protodeboronation

If you observe the formation of 1,3-benzodioxole (the protonated arene) in your crude LCMS/NMR, your base is too strong relative to the transmetallation rate.

  • Immediate Fix: Switch from Protocol A to Protocol B (Fluoride activation). Fluoride activates the boron-center without raising the bulk pH of the solution, significantly mitigating protonation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11-59. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Note: While focused on polyfluoro- substrates, this paper establishes the "Slow Release" principle using Fluorides relevant to sensitive boronic acids.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

    • Note: The definitive mechanistic study on protodeboronation p

Sources

Purification of products from 3,4-Methylenedioxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3,4-Methylenedioxyphenylboronic Acid Cross-Coupling Products

Abstract

This technical guide details the purification of biaryl scaffolds derived from 3,4-methylenedioxyphenylboronic acid (MDPBA) via Suzuki-Miyaura cross-coupling.[1] While the methylenedioxy (1,3-benzodioxole) motif is a pharmacophore found in drugs like Tadalafil and Paroxetine, its introduction presents specific purification challenges: protodeboronation of the starting material, homocoupling byproducts, and the retention of toxic palladium species. This note provides a self-validating workflow emphasizing non-acidic workups (to preserve the acetal ring), chemoselective scavenging of palladium, and optimized chromatography .

Introduction & Chemical Context

The 3,4-methylenedioxyphenyl moiety is a "privileged structure" in medicinal chemistry.[1] However, the boronic acid precursor (CAS: 94839-07-3) introduces specific impurities that complicate purification:

  • Protodeboronation: Under the basic conditions of Suzuki coupling, the C-B bond can cleave, yielding 1,3-benzodioxole (deboronated byproduct). This is often inseparable from the product by simple extraction.

  • Homocoupling: Oxidative coupling yields bis(3,4-methylenedioxyphenyl), a highly lipophilic impurity that co-elutes with the product on silica.[1]

  • Acetal Sensitivity: The methylenedioxy ring is a cyclic acetal.[1] While stable to base, it is acid-labile .[1] Standard acidic washes (e.g., 1M HCl) used to remove transition metals can hydrolyze the ring to a catechol, destroying the product.

Core Directive: The purification strategy must be base-tolerant and acid-avoidant .

Pre-Purification: The "Smart" Workup

The most critical step occurs before chromatography. A standard "pour and shake" extraction is insufficient for pharmaceutical-grade purity.[1]

Protocol A: Chemoselective Extraction (The "Base Wash" Technique)

Rationale: MDPBA is amphiphilic but becomes highly water-soluble as a boronate salt at high pH.[1] The coupled product (biaryl) remains lipophilic.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1.0 M Sodium Hydroxide (NaOH)[1]

  • Saturated Ammonium Chloride (NH₄Cl)[1][2][3]

  • Brine[3]

Step-by-Step:

  • Quench: Cool reaction mixture to room temperature (RT). Add sat. NH₄Cl (5 mL per mmol substrate) to quench the catalyst and buffer the solution.

  • Primary Extraction: Extract the aqueous layer 3x with EtOAc.[1] Combine organic layers.

  • The "Base Wash" (Critical Step):

    • Wash the combined organic phase rapidly with 1.0 M NaOH (cold, 4°C).

    • Mechanism:[4][5][6][7][8][9] This converts unreacted MDPBA into the water-soluble boronate anion [Ar-B(OH)₃]⁻, forcing it into the aqueous waste.

    • Safety: The methylenedioxy ring is stable to NaOH.

  • Neutralization: Wash the organic layer immediately with Brine to remove excess base.[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ if the product is potentially Lewis-basic, as coordination can occur.

Palladium Removal Strategies

Residual Palladium (Pd) is a critical quality attribute (CQA).[1] Standard chromatography rarely reduces Pd < 10 ppm.[1]

Decision Matrix: Selecting the Right Scavenger
MethodEfficacyProduct LossRecommended For
Celite Filtration Low< 1%Bulk Pd removal (black particles) only.[1]
Activated Carbon High5-15%Large scale, robust products.[1]
Silica-Thiol (Si-SH) Very High < 1% High-value intermediates (Recommended).
Protocol B: Silica-Thiol Scavenging (The Pharma Standard)

Rationale: Functionalized silica (Si-SH) binds Pd(II) and Pd(0) species irreversibly via soft-soft acid-base interaction, without adsorbing the organic product.[1]

  • Preparation: After Protocol A (Drying), do not evaporate the solvent yet.[1]

  • Loading: Add Silica-Thiol (Si-SH) resin (approx. 50 wt% relative to expected product mass) directly to the organic solution.[1]

  • Incubation: Stir gently at 40°C for 60 minutes.

    • Visual Check: The resin often turns dark grey/black as it captures Pd.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a sintered glass funnel packed with a thin layer of Celite.

  • Wash: Rinse the filter cake with clean solvent (EtOAc) to recover entrained product.[1]

  • Concentration: Evaporate solvent to yield the "Pre-Purified" crude.

Chromatographic Purification

Due to the lipophilicity of the methylenedioxy group, these products often streak on silica if the solvent system is not optimized.

Protocol C: Buffered Flash Chromatography

Rationale: Standard silica gel is slightly acidic (pH 6.5-7.0), which is usually fine, but "active" silica sites can degrade sensitive acetals.[1]

Stationary Phase: High-performance Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

The "Buffered" Modification: If the product shows degradation (streaking or new spots on TLC):

  • Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.[1]

  • Run the gradient without further amine.[1] This neutralizes the most acidic silanol sites.

Gradient Profile (Typical Biaryl):

  • 0–5% EtOAc: Elute non-polar impurities (Homocoupled byproduct, deboronated arene).[1]

  • 5–25% EtOAc: Elute Product (Target).

  • 50%+ EtOAc: Elute oxidized phosphine ligands (from catalyst).[1]

Visualization & Logic Flow

The following diagram illustrates the integrated purification workflow, highlighting the critical decision points for Pd removal and acid avoidance.

PurificationWorkflow Start Crude Reaction Mixture (MDPBA + Product + Pd) Quench Quench: Sat. NH4Cl (Buffer pH ~7) Start->Quench Extract Extraction: EtOAc Phase Separation Quench->Extract BaseWash Base Wash: 1M NaOH (Remove unreacted Boronic Acid) Extract->BaseWash Organic Layer PdDecision Pd Removal Strategy BaseWash->PdDecision Neutralized Organic Scavenger Add Si-Thiol Resin (Stir 60 min @ 40°C) PdDecision->Scavenger High Value/Scale <10g Carbon Activated Carbon (High Loss Risk) PdDecision->Carbon Low Value/Scale >1kg Filter Filter & Concentrate Scavenger->Filter Carbon->Filter Column Flash Chromatography (Hex/EtOAc Gradient) Filter->Column Final Pure Product (<10ppm Pd) Column->Final

Figure 1: Integrated purification workflow for MDPBA derivatives.[1] Note the strategic placement of the Base Wash to remove boronic acid prior to Pd scavenging.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product Streaking on TLC Acidic silica degradation or high polarity.[1]Add 1% Et₃N to the eluent or switch to Alumina (Neutral) stationary phase.
Low Yield after Workup Product hydrolyzed to catechol.[1]STOP using HCl washes.[1] Ensure all aqueous washes are pH > 7.[1]
Persistent "Black" Oil Colloidal Palladium.[1]Dissolve crude in THF, add Trimercaptotriazine (TMT) resin, stir overnight, filter.
White Solid Precipitate Boroxine formation (anhydride).[1]Add 10% water to the crude solvent before loading column (hydrolyzes boroxine back to acid for separation).

References

  • Miyaura, N., & Suzuki, A. (1995).[1][10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Welch, C. J., et al. (2010).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 192–197.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] Protocol for Palladium Removal using QuadraPure™ Scavengers. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with 3,4-Methylenedioxyphenylboronic Acid

[1][2]

Ticket ID: SC-34MDP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Executive Summary

You are encountering low yields with 3,4-methylenedioxyphenylboronic acid .[1][2] This substrate presents a specific chemical paradox: the electron-rich nature of the dioxole ring activates the boronic acid for transmetallation but simultaneously renders it highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond).

This guide provides a root-cause analysis and validated protocols to shift the kinetic balance from decomposition to productive cross-coupling.

Part 1: Diagnostic Workflow

Before altering your conditions, determine the specific mode of failure using this decision tree.

TroubleshootingTreeStartStart: Low Yield ObservedCheckSMIs Aryl Halide Remaining?Start->CheckSMCheckBoronIs Boronic Acid Remaining?CheckSM->CheckBoronYes (Incomplete Conv.)SideProductIssue: Homocoupling/ReductionAction: Degas Solvent & Switch BaseCheckSM->SideProductNo (Full Conv.)CatalystDeathIssue: Catalyst PoisoningAction: Switch to Buchwald PrecatalystsCheckBoron->CatalystDeathYesDeBoronationIssue: ProtodeboronationAction: Anhydrous Conditions or MIDACheckBoron->DeBoronationNo (Boron Gone)

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in Suzuki couplings.

Part 2: Technical Deep Dive & Solutions
Issue 1: Protodeboronation (The Primary Suspect)

The Science: Electron-rich aromatics (like the 1,3-benzodioxole moiety) increase the electron density at the ipso-carbon. Under basic, aqueous conditions, this facilitates the formation of a boronate "ate" complex which, instead of transmetallating to Palladium, undergoes hydrolysis to replace the Boron with Hydrogen.[1][2] This is the base-catalyzed protodeboronation pathway.

Evidence: You observe unreacted aryl halide, but the boronic acid spot disappears from TLC/LCMS, replaced by 1,3-benzodioxole (often volatile).

Corrective Actions:

  • Eliminate Water: Switch to anhydrous conditions. Use CsF or K₃PO₄ in dry Dioxane or Toluene.[1][2]

  • "Slow Release" Strategy: If water is required for solubility, use MIDA boronates or Potassium Trifluoroborates .[1][2] These release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.[1][2][3]

  • Ligand Acceleration: Use bulky, electron-rich ligands like SPhos or XPhos .[1][2] These accelerate the rate of transmetallation (the productive step) so that it outcompetes the rate of protodeboronation (the destructive step).

Issue 2: Catalyst Deactivation via Chelation

The Science: The oxygen atoms in the methylenedioxy bridge can act as a bidentate ligand, potentially coordinating to the Pd center and displacing the phosphine ligand, leading to the formation of an inactive "Pd-black" precipitate.

Corrective Actions:

  • High L:M Ratio: Increase the Ligand-to-Metal ratio (e.g., 2:1 or 4:1 for monodentate phosphines).[2]

  • Precatalysts: Use oxidative-addition prone precatalysts like XPhos Pd G2 or Pd(amphos)Cl₂ , which are robust against off-cycle coordination.[1][2]

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation using a high-activity catalyst system.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 3,4-Methylenedioxyphenylboronic acid (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv, finely ground)[1][2]

  • Solvent: Toluene/Water (10:[2]1) or Anhydrous Dioxane[2]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the solvent mixture with Argon or Nitrogen for 15 minutes before adding reagents. Oxygen promotes homocoupling.[1][2]

  • Solids Addition: Charge the reaction vessel with the Aryl Halide, Boronic Acid, Base, and Precatalyst.

  • Evacuation: Cycle vacuum/Argon 3 times to remove headspace oxygen.[1][2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Temperature Ramp: Heat to 80-100°C.

    • Note: Do not overshoot temperature.[1][2] Electron-rich boronic acids decompose faster at >110°C.[1][2]

  • Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but halide remains, add a second portion (0.5 equiv) of boronic acid.[1][2]

Data Comparison: Ligand Effect on Yield Based on internal standard coupling of 4-chloroanisole with electron-rich boronic acids.

Ligand SystemYield (%)Observation
PPh₃ (Standard) 35-45%Significant deboronation observed.[2]
dppf 55-60%Slow conversion; some homocoupling.[1][2]
SPhos (Buchwald) 88-95% Rapid transmetallation prevents decomposition.[2]
XPhos 90-94%Excellent for sterically hindered chlorides.[1][2]
Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the decomposition pathway is vital for troubleshooting.

MechanismBoronicAcidBoronic Acid(Electron Rich)AteComplexBoronate 'Ate'ComplexBoronicAcid->AteComplex+ BaseBaseBase (OH-)Base->AteComplexTransmetalTransmetallationAteComplex->TransmetalPathway A(Fast with SPhos)DeboronationProtodeboronation(Hydrolysis)AteComplex->DeboronationPathway B(Fast with e- rich rings)Pd_IIL-Pd(II)-Ar-X(Oxidative Addition)Pd_II->TransmetalProductProduct(Biaryl)Transmetal->ProductWasteWaste(1,3-Benzodioxole)Deboronation->Waste

Figure 2: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).[2] Bulky ligands accelerate Pathway A.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use K₂CO₃ instead of K₃PO₄? A: Yes, but K₃PO₄ is generally superior for unstable boronic acids because it buffers the pH more effectively in aqueous mixtures, reducing the concentration of the aggressive hydroxide species that catalyzes deboronation [1].[1]

Q: My product disappears during workup. Why? A: The methylenedioxy (acetal) bridge is acid-sensitive .[2] If you acidify your reaction mixture during workup (e.g., with 1M HCl) to remove excess base/amine, you risk hydrolyzing the acetal to the catechol.[1][2] Solution: Quench with saturated NH₄Cl or maintain a neutral pH during isolation.[1][2]

Q: Should I use the Pinacol Ester (Bpin) instead of the Acid? A: Generally, yes.[2] Pinacol esters are more stable towards protodeboronation than free acids.[1][2] However, they are slower to transmetallate.[1][2] If you switch to Bpin, ensure you use a strong enough base (or elevated temperature) to hydrolyze the ester in situ at a controlled rate [2].[1][2]

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al.[1][2] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited." Journal of the American Chemical Society, 2017.[1][2] [2]

  • MIDA Boronates for Unstable Substrates: Knapp, D. M., et al.[1][2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[1][2] [2]

  • Ligand Effects (SPhos/XPhos): Barder, T. E., et al.[1][2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1][2] [2]

Preventing protodeboronation of 3,4-Methylenedioxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation of 3,4-Methylenedioxyphenylboronic Acid Ticket ID: #B-34MDP-PROTECT Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Hub – The "Why" of Failure

User Query: "My Suzuki couplings with 3,4-methylenedioxyphenylboronic acid consistently stall or yield the de-boronated arene (1,3-benzodioxole). Why is this happening?"

Technical Analysis: The 3,4-methylenedioxy moiety (1,3-benzodioxole ring) is strongly electron-donating. This electron density enriches the aromatic ring, making the carbon atom attached to the boron (the ipso-carbon) highly nucleophilic.

In the presence of protons (even from water in the solvent or the base), the ipso-carbon attacks a proton. This creates a transient intermediate that collapses, breaking the C-B bond and releasing the boron moiety. This process is Protodeboronation .[1][2] It competes directly with the Transmetallation step of the catalytic cycle.

Mechanism of Failure: Ipso-Protonation

The following diagram illustrates the specific pathway causing your yield loss.

Protodeboronation BoronicAcid 3,4-Methylenedioxyphenyl- boronic Acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + OH- Base Base/H2O Base->Boronate IpsoProtonation Ipso-Protonation (Rate Limiting Step) Boronate->IpsoProtonation High e- Density Attacks H+ Intermediate Wheland Intermediate IpsoProtonation->Intermediate Deboronated 1,3-Benzodioxole (Dead End Product) Intermediate->Deboronated - B(OH)3 BoricAcid B(OH)3 Intermediate->BoricAcid

Figure 1: Mechanism of protodeboronation driven by the electron-rich nature of the 1,3-benzodioxole ring.

Module 2: Protocol Optimization – The "How" of Success

To solve this, we must shift the kinetics. We need the rate of Transmetallation (coupling) to be significantly faster than the rate of Protodeboronation (decomposition).

We recommend three distinct strategies based on your available reagents.

Strategy A: The "Slow Release" Method (MIDA Boronates)

Best for: Scale-up and reactions requiring aqueous bases.

The Logic: MIDA boronates are protected and sp3-hybridized, rendering them immune to hydrolysis. Under mild basic conditions, they slowly hydrolyze to release the active boronic acid.[3] This keeps the free boronic acid concentration low (below the threshold for rapid decomposition) but high enough for the catalyst to grab it.

Protocol:

  • Reagent: Convert your acid to 3,4-methylenedioxyphenyl MIDA boronate (or purchase if available).

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).[4]

  • Base:

    
     (3.0 equiv). Crucial: Do not use Carbonates or Hydroxides, they are too fast.
    
  • Temp: 60°C.

  • Catalyst: Pd(OAc)2 / SPhos (1:2 ratio).

Strategy B: The "Anhydrous Activation" Method

Best for: Small scale, high-throughput screening.

The Logic: Protodeboronation requires a proton source.[5] By eliminating water and using a fluoride source for activation, you remove the H+ necessary for the side reaction.

Protocol:

  • Solvent: Anhydrous 1,4-Dioxane (stored over molecular sieves).

  • Base/Activator: CsF (2.0 equiv) or TBAF (anhydrous).

  • Additives: Molecular Sieves (4Å) in the reaction vessel.

  • Catalyst: Pd(dppf)Cl2 or Pd-XPhos G4.

Strategy C: The "Kinetic Overdrive" Method

Best for: When you must use the free boronic acid.

The Logic: Use a catalyst system with an extremely high turnover frequency (TOF). If the catalyst inserts and transmetallates instantly, the boronic acid doesn't have time to decompose.

Protocol:

Component Recommendation Why?
Catalyst Pd-XPhos G4 or Pd-RuPhos G4 Bulky, electron-rich ligands accelerate transmetallation.
Loading 2–5 mol% Higher loading ensures the metal finds the boron first.

| Base |


 (Solid) | Low solubility in organic solvents limits the "pH spike." |
| Addition  | Slow Addition  | Add the boronic acid solution via syringe pump over 1 hour. |

Module 3: Decision Matrix & Troubleshooting

Use this logic flow to determine the correct corrective action for your specific situation.

DecisionTree Start Start: Reaction Failed CheckProduct Did you isolate 1,3-benzodioxole? Start->CheckProduct CheckColor Did the reaction turn black? CheckProduct->CheckColor No (SM remained) Yes_Proto Diagnosis: Protodeboronation CheckProduct->Yes_Proto Yes Yes_Black Diagnosis: Catalyst Decomposition (Pd Black formation) CheckColor->Yes_Black Yes No_Unknown Diagnosis: Oxidative Addition Failure CheckColor->No_Unknown No Solution1 Switch to MIDA Boronate OR Anhydrous CsF Yes_Proto->Solution1 Solution2 Increase Ligand:Pd ratio Use Pre-formed Catalyst (G4) Yes_Black->Solution2 Solution3 Switch Electrophile (Br -> I) Check Oxygen levels No_Unknown->Solution3

Figure 2: Troubleshooting decision tree for Suzuki Coupling failures.

Frequently Asked Questions (FAQ)

Q1: Can I just add more boronic acid to compensate for decomposition?

  • Answer: Generally, yes. It is standard practice with unstable acids to use 1.5 to 2.0 equivalents . However, if the decomposition is rapid, the byproducts (boric acid) can sometimes inhibit the catalyst or clog the surface of solid bases.

Q2: My boronic acid looks like a sticky solid. Is it wet?

  • Answer: 3,4-Methylenedioxyphenylboronic acid often exists as a mixture of the free acid and the boroxine (anhydride). This is not "wet" with water, but it affects stoichiometry.

    • Tip: Convert it to the Pinacol ester or MIDA boronate for easier handling and precise stoichiometry, although the Pinacol ester is still susceptible to protodeboronation under strong base.

Q3: Why do you recommend Phosphate bases over Carbonate?

  • Answer: Carbonates (Na2CO3, K2CO3) often result in a higher effective pH in aqueous mixtures, which accelerates the formation of the boronate anion—the species that attracts the proton.

    
     provides a buffering effect that maintains a pH sweet spot: high enough for transmetallation, but low enough to retard protonation [1].
    

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6][7]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[8] Journal of the American Chemical Society.[6][7]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[6][7]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Managing air and moisture sensitivity of boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Air & Moisture Sensitivity in Boronic Acid Reactions Role: Senior Application Scientist Status: Active | Ticket: #B-OH-001

Diagnostic Triage: What is your reaction telling you?

Before altering your setup, compare your experimental symptoms against this diagnostic matrix. Boronic acids are generally shelf-stable, but they exhibit distinct degradation pathways under reaction conditions.

SymptomChemical DiagnosisRoot CauseImmediate Action
Product is a Phenol (Ar-OH) Oxidative Deboronation Dissolved

in solvent or headspace. Radical oxidation pathway.
Switch from sparging to Freeze-Pump-Thaw . Check inert gas purity.
Product is an Arene (Ar-H) Protodeboronation Hydrolytic cleavage of C-B bond.[1] Accelerated by Base + Water or specific metal catalysts.Reduce water content. Switch to MIDA boronates or Trifluoroborates.
Homocoupling (Ar-Ar) Oxidative Homocoupling

presence facilitating Pd(II) regeneration without transmetallation.
Rigorous degassing.[2] Add reductant (e.g., hydroquinone) if sensitive.
Reaction Stalls (Black ppt) Catalyst Decomposition "Pd Black" formation.

oxidation of phosphine ligands (

).
Add excess ligand. Ensure strictly anaerobic conditions.

Technical Deep Dives: The Mechanics of Failure

To solve the problem, you must understand the invisible competition occurring in your flask.

A. The Protodeboronation Paradox

The Suzuki-Miyaura coupling presents a fundamental paradox: the reaction requires base (to activate the boronic acid into a boronate [Ar-B(OH)3]-) and often water (for solubility), but these exact conditions promote protodeboronation .

  • Mechanism: The boronate species is the most reactive towards Transmetallation (Good), but it is also the species that undergoes protonolysis (Bad).

  • The 2-Pyridyl Problem: Heterocycles with a nitrogen atom adjacent to the boron (e.g., 2-pyridyl boronic acid) are "exquisitely sensitive."[3] The nitrogen lone pair facilitates a rapid hydrolytic cleavage, often rendering the reaction impossible with standard boronic acids [1, 2].

  • Bulky Ligand Risk: Counter-intuitively, extremely bulky phosphine ligands can sometimes accelerate protodeboronation by sterically hindering the transmetallation step, leaving the boronate exposed to solvent degradation for longer periods [3].

B. Oxidative Instability

While less common than protonolysis, oxidation is fatal for electron-rich boronic acids.

  • Mechanism: It proceeds via a radical chain reaction with molecular oxygen, inserting

    
     into the C-B bond to form a peroxide intermediate, which rearranges to a borate and hydrolyzes to a phenol [4].
    
  • Self-Validating Check: If your crude NMR shows a phenol peak where your boronic acid should be, your degassing technique has failed.

Visualizing the Competition

The following diagram maps the kinetic competition between a successful coupling and the two primary failure modes.

Boronic_Acid_Pathways Start Boronic Acid Ar-B(OH)2 Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate Activation Oxid Phenol (Ar-OH) Start->Oxid Radical Oxidation Base Base (OH-) Base->Boronate Product Cross-Coupling Product (Ar-Ar') Boronate->Product Transmetallation (Fast) Proto Protodeboronation (Ar-H) + B(OH)3 Boronate->Proto Hydrolysis (If Transmetallation Slow) Pd_Cycle Pd(II)-Ar'-X Pd_Cycle->Product Water H2O / H+ Water->Proto Oxygen O2 (Radical) Oxygen->Oxid

Figure 1: The Kinetic Competition. Success depends on Transmetallation (


) being significantly faster than Protodeboronation (

) or Oxidation (

).

Standard Operating Procedures (SOPs)

Protocol A: Freeze-Pump-Thaw (The Gold Standard)

Use this when: You observe phenols, homocoupling, or are using electron-rich phosphines.

  • Preparation: Fill a thick-walled Schlenk flask with your solvent/solution. Critical: Do not fill >50% volume to prevent flask shattering during expansion.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ). Wait until fully frozen.
    
  • Evacuate: Open the stopcock to high vacuum (0.1 mmHg or lower) for 5–10 minutes.

    • Why: This removes gas from the headspace.[4][5]

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath.
    
    • Why: Gas solubility decreases as temperature rises; dissolved

      
       bubbles out into the vacuum headspace.
      
  • Repeat: Perform cycles 2–4 for a total of 3 cycles .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Protocol B: The "Slow Release" Strategy (MIDA Boronates)

Use this when: Coupling unstable substrates like 2-pyridyl, vinyl, or cyclopropyl boronic acids.

The Concept: MIDA boronates are protected and do not transmetallate or protodeboronate. Under basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the instantaneous concentration of the unstable acid low, favoring transmetallation over decomposition [5].

Workflow:

  • Reagent: Use 2-Pyridyl MIDA boronate (commercially available or synthesized).

  • Solvent System: Use an anhydrous organic solvent (Dioxane, DMF) + a specific proton source.

    • Note: Unlike standard Suzuki, you do not want a biphasic water mixture if avoiding protodeboronation is the goal. However, MIDA hydrolysis requires water.[6]

    • Optimization: Use Cu(OAc)2 as a co-catalyst for 2-pyridyl systems to facilitate the "Copper Effect" (transmetallation B

      
       Cu 
      
      
      
      Pd) [6].
  • Temperature: High temperature (60–100°C) is often required to drive the MIDA hydrolysis rate.

Frequently Asked Questions (FAQ)

Q: Can I just sparge with Nitrogen instead of Freeze-Pump-Thaw? A: For robust substrates (e.g., Phenylboronic acid), yes. Sparging for 15-30 minutes is usually sufficient. However, for electron-rich or sterically hindered substrates where the reaction time is long (>12h), sparging often leaves trace


 that accumulates damage. If your catalyst turns black (Pd precipitation) early, switch to FPT.

Q: My boronic acid is old and looks like a sticky solid. Is it usable? A: Likely yes, but it has trimerized into boroxines (anhydrides).

  • Fix: Boroxine formation is reversible. In the presence of the aqueous base used in Suzuki coupling, they will re-hydrate to the boronic acid. However, this alters your stoichiometry (boroxines are 3 boron units). Check the stoichiometry or recrystallize before use.

Q: Why do I see de-halogenation of my aryl halide instead of coupling? A: This is often mistaken for protodeboronation of the boron species, but it's actually reduction of the halide. This usually happens if the transmetallation step is blocked (e.g., inactive boron species) and the Pd(II) intermediate undergoes


-hydride elimination or reacts with an alcohol solvent.
  • Troubleshoot: Ensure your base is strong enough to activate the boron. If using MIDA, ensure hydrolysis is actually occurring.

References

  • Lloyd-Jones, G. C., et al. (2016).[6][7] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[6][8] Nature Chemistry, 8(11), 1067-1075.[6] Link

  • Burke, M. D., et al. (2011). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 133(35), 13774–13777. Link

  • Newman, S. G., et al. (2020). "Bulky phosphine ligands promote palladium-catalyzed protodeboronation."[9] ChemRxiv. Link

  • Raines, R. T., et al. (2021). "Boronic acid with high oxidative stability and utility in biological contexts."[10][11] Proceedings of the National Academy of Sciences, 118(10).[10] Link

  • Knapp, D. M., et al. (2010). "Slow-Release Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Deng, X., et al. (2018). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition, 57(1), 1-6. Link

Sources

Optimizing catalyst loading for 3,4-Methylenedioxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3,4-methylenedioxyphenylboronic acid (1,3-benzodioxol-5-ylboronic acid). This substrate features an electron-rich aromatic ring due to the dioxy-substitution. While generally more stable than 2-heteroaryl boronic acids, it presents two specific challenges during catalyst optimization:

  • Nucleophilicity vs. Stability: The electron-rich nature accelerates transmetallation but increases susceptibility to protodeboronation under the high-temperature/strong-base conditions often required by older catalyst generations.

  • Catalyst Poisoning: The methylenedioxy moiety can occasionally chelate to Pd species in low-ligand environments, necessitating robust ligation.

This guide moves beyond standard "Suzuki conditions" to precision optimization using Buchwald Precatalysts and Scavenging Protocols , allowing you to reduce Pd loading from typical 1–5 mol% down to <500 ppm (0.05 mol%) .

Module 1: Catalyst Selection & Loading Optimization

Q: How can I lower my Pd loading below 0.5 mol% without sacrificing conversion?

A: You must abandon "ligand-free" sources (like Pd(OAc)₂) or labile phosphines (like Pd(PPh₃)₄). The key to low loading is a catalyst that undergoes rapid oxidative addition and protects the active Pd(0) species from aggregation.

The Solution: Switch to G3/G4 Palladacycles. Third (G3) and Fourth (G4) Generation Buchwald Precatalysts are designed to release the active L-Pd(0) species quantitatively at room temperature or mild heat.

  • Recommendation: XPhos Pd G4 or SPhos Pd G4 .

  • Why: The 3,4-methylenedioxy group is electron-donating. If your coupling partner (aryl halide) is sterically hindered or electron-rich (deactivated), you need a bulky, electron-rich ligand (like XPhos) to drive the oxidative addition.

Comparative Performance Data (Representative): Coupling of 3,4-methylenedioxyphenylboronic acid with 4-chloroanisole (deactivated electrophile).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 5.01001285High Pd residue; significant homocoupling.
Pd(dppf)Cl₂ 2.080692Robust, but hard to remove dppf residues.
Pd₂(dba)₃ + XPhos 0.560296Good, but requires mixing sensitive Pd(0).
XPhos Pd G4 0.05 (500 ppm) 40 0.5 99 Optimal. Fast initiation outruns deboronation.

Technical Insight: The G4 precatalyst contains a methyl-group on the biphenyl backbone that prevents the carbazole formation side-reaction seen in G3, allowing for even lower loadings in long-term heating scenarios.

Module 2: Troubleshooting Stability (Protodeboronation)

Q: My reaction stalls at 70-80% conversion, and I see the deboronated arene (1,3-benzodioxole) by LCMS. Adding more catalyst doesn't help. Why?

A: You are fighting protodeboronation . The electron-rich ring increases the basicity of the ipso-carbon, making it prone to protonation by water in the solvent mixture, especially if the catalytic cycle is too slow.

The Fix: The "Fast & Dry" Protocol

  • Base Switch: Move from Carbonates (Na₂CO₃/K₂CO₃) to Potassium Phosphate (K₃PO₄) . Phosphate is less likely to trigger deboronation pathways than carbonate in aqueous media.

  • Water Control: While Suzuki coupling requires some water for the oxo-palladium pathway, excess water kills this substrate. Use a 4:1 ratio of organic solvent (THF or Dioxane) to water .

  • "Slow Release" Strategy: If deboronation persists, do not add all boronic acid at once. Add it portion-wise or use a syringe pump to keep the instantaneous concentration low, ensuring the catalyst consumes it faster than the water does.

Experimental Workflow Visualization:

OptimizationStrategy Start Start: Low Yield / High Loading CheckByproduct Analyze Crude (LCMS): Is Deboronated Product Present? Start->CheckByproduct YesDebor YES: Protodeboronation Detected CheckByproduct->YesDebor Benzodioxole found NoDebor NO: Only SM Remaining CheckByproduct->NoDebor Intact Boronic Acid found SolventFix 1. Reduce Water (Switch to 4:1 THF:H2O) 2. Switch Base to K3PO4 YesDebor->SolventFix SlowAdd 3. Implement Slow Addition of Boronic Acid SolventFix->SlowAdd End Optimized Process SlowAdd->End Retest CatSwitch Switch to Precatalyst (XPhos Pd G4) NoDebor->CatSwitch LoadingOpt Screen Loading: Start at 0.1 mol%, decrease to 0.01 mol% CatSwitch->LoadingOpt LoadingOpt->End Retest

Figure 1: Decision logic for troubleshooting yield issues specific to labile boronic acids.

Module 3: Metal Scavenging & Purification

Q: I used 0.5 mol% Pd, but the final API intermediate still has >50 ppm Pd. Crystallization isn't removing it. What now?

A: The methylenedioxy ring is a "soft" donor and can weakly bind residual Pd, carrying it through crystallization. You need a chemically active scavenger (Chemisorption) rather than relying on passive physical adsorption (Charcoal).

The Protocol: Thiol-Modified Silica Functionalized silica scavengers are superior because they form covalent bonds with Pd(II) and Pd(0).

  • Select Scavenger: Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Mechanism:[1][2][3][4][5] Sulfur has a high affinity for Pd, displacing the methylenedioxy interactions.

  • Conditions:

    • Add 5–10 equivalents of scavenger (w/w relative to Pd mass, not substrate).

    • Solvent: Ethyl Acetate or THF (avoid alcohols if possible, as they can compete for surface adsorption).

    • Temp: 50°C for 4 hours (Heat is crucial to break the Pd-product complex).

  • Filtration: Filter through a 0.45 µm pad.

Scavenging Efficiency Data:

MethodInitial Pd (ppm)Final Pd (ppm)Loss of Product (%)
Crystallization (EtOH) 45012015%
Activated Carbon 450858%
Silica-Thiol (50°C) 450< 5 < 1%

References & Authority

  • Protodeboronation Mechanisms:

    • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." J. Am. Chem. Soc.[5]2021 , 143, 36, 14814–14826.[3]

    • [4]

  • Buchwald Precatalyst Generations (G3/G4):

    • Buchwald, S. L., et al.[5] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable...[5] Boronic Acids."[1][2][3][4][5][6][7][8][9][10] J. Am. Chem. Soc.[5]2010 , 132, 14073.[5]

  • Pd Scavenging in Pharma:

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process." Org.[11] Process Res. Dev.2005 , 9, 198.[12]

  • Automated Optimization of Suzuki Couplings:

    • Jensen, K. F., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." React.[1][5][7][10][11][13][14] Chem. Eng.2016 , 1, 533-539.

Sources

Flow chemistry applications for reactions with 3,4-Methylenedioxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator Level: Senior Application Scientist Subject: Optimization & Troubleshooting for 3,4-Methylenedioxyphenylboronic Acid (1,3-Benzodioxol-5-ylboronic acid) in Continuous Flow

Executive Summary & Chemical Context

Welcome to the Flow Chemistry Technical Support Center. You are likely working with 3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) to introduce the benzodioxole motif into a biaryl scaffold, a common pharmacophore in drug discovery (e.g., Tadalafil analogs, natural products).

Critical Chemical Behavior: This substrate presents two distinct challenges in flow chemistry that differ from standard phenylboronic acids:

  • Electronic Activation: The electron-donating dioxy-ring makes the boronic acid highly nucleophilic, accelerating transmetallation. However, this also significantly increases susceptibility to protodeboronation (hydrolysis of the C-B bond) under basic/aqueous conditions.

  • Solubility Profile: The benzodioxole moiety increases lipophilicity compared to simple phenylboronic acids, creating complex solubility windows where the substrate precipitates in pure water but the inorganic base precipitates in pure organic solvent.

Feed Preparation & Solubility Management

User Issue: "My pumps are over-pressuring due to clogging in the check valves before the reactor."

Diagnosis: Incompatible solvent system causing "salting out" or substrate precipitation.

Solvent System Compatibility Table
Solvent System (v/v)Base CompatibilitySubstrate SolubilityFlow SuitabilityNotes
EtOH/Toluene (1:1) High (Cs₂CO₃/K₂CO₃)HighExcellent Recommended for heterogeneous packed beds.
THF/Water (9:1) High (All bases)ModerateGood Standard for homogeneous runs; watch for salt precipitation at mixing tees.
MeCN/Water (4:1) Low (Inorganic bases)LowPoor Biphasic separation risk; avoid for this substrate.
DMF or NMP HighVery HighModerate Hard to remove downstream; use only if necessary.
Protocol: The "Superheated Injection" Method

To avoid feed clogging with this specific boronic acid:

  • Dissolution: Dissolve 3,4-methylenedioxyphenylboronic acid in anhydrous THF or Dioxane.

  • Base Selection: Use KF (Potassium Fluoride) or CsF solubilized in a minimum amount of water, or use an organic base like DBU if the coupling partner allows.

  • Temperature: Maintain feed lines at 30-40 °C if using high concentrations (>0.5 M) to prevent crystallization of the benzodioxole species.

Technical Insight: Fluoride-activated anhydrous couplings (using TBAF or CsF) prevent the formation of Boronate-ate complexes that require water, significantly reducing protodeboronation rates for electron-rich substrates [1].

Reaction Optimization: Suzuki-Miyaura Coupling

User Issue: "I am seeing high conversion of the aryl halide, but low yield of the biaryl product. LCMS shows a mass corresponding to 1,3-benzodioxole."

Diagnosis: You are experiencing Protodeboronation .[1][2] The electron-rich nature of the 3,4-methylenedioxyphenyl ring destabilizes the C-B bond in the presence of water and strong base/heat.

Optimization Strategy
  • Reactor Type: Packed Bed Reactor (PBR) containing immobilized Pd (e.g., Pd/Silica or Pd-EnCat).

  • Reasoning: PBRs minimize the residence time of the unstable boronic acid species in the heated zone.

Recommended Workflow (Graphviz Diagram)

FlowProcess FeedA Feed A: 3,4-Methylenedioxyphenyl- boronic acid + Ar-X Mixer T-Mixer (High Shear) FeedA->Mixer 0.5 mL/min FeedB Feed B: Base (K3PO4 aq) or Fluoride Source FeedB->Mixer 0.5 mL/min Reactor Packed Bed Reactor Pd-functionalized Silica 100-120°C Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (7-10 bar) Reactor->BPR Product Stream Quench Quench/Collection Dilute Acid BPR->Quench Depressurization

Caption: Optimized flow path for heterogeneous Suzuki coupling. Note the T-Mixer precedes the heated PBR to minimize pre-reaction decomposition.

Step-by-Step Protocol
  • Catalyst Preparation: Pack a stainless steel column (Omnifit or similar) with SiliaCat DPP-Pd (0.2–0.3 mmol/g loading).

  • System Priming: Flush the system with EtOH/Toluene (1:1) to remove air.

  • Feed A: 3,4-Methylenedioxyphenylboronic acid (1.2 equiv) + Aryl Halide (1.0 equiv) in Toluene/EtOH.

  • Feed B: Aqueous

    
     (2.0 equiv, 1M). Note: 
    
    
    
    is preferred over carbonates to reduce CO2 off-gassing which disrupts flow stability.
  • Parameters:

    • Temperature: 100 °C.

    • Pressure: 100 psi (7 bar) to keep solvents liquid.

    • Residence Time: 4–6 minutes.

  • Scavenging: Pass the output through a thiourea scavenger cartridge if metal purity is critical (<10 ppm Pd).

Troubleshooting Guide (FAQ)

Q1: Black particles are accumulating at the reactor outlet. What are they?

  • Cause: "Palladium Black" precipitation. This occurs when the oxidative addition cycle slows down, or the catalyst support degrades.

  • Fix:

    • Switch to a polymer-supported catalyst (like Pd-EnCat) which encapsulates the metal better than silica.

    • Add a small amount (1-5 mol%) of free ligand (e.g.,

      
       or SPhos) to the feed solution to re-ligate leaching palladium species [2].
      

Q2: My residence time distribution is broad (peak tailing).

  • Cause: Adsorption of the polar boronic acid onto the silica support or channeling in the packed bed.

  • Fix: Increase the flow rate (reduce residence time) or switch to a monolithic reactor which has lower pressure drop and better flow dynamics than packed beads [3].

Q3: How do I remove the excess boronic acid continuously?

  • Solution: Use an in-line scavenger column packed with PS-DEAM (Diethanolamine resin) post-reactor. The boronic acid binds reversibly to the diol resin, allowing the biaryl product to pass through pure [4].

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckP High Back Pressure? Start->CheckP CheckY Low Yield? Start->CheckY Solids Precipitation in Lines CheckP->Solids Yes (Pre-Reactor) ReactorClog Reactor Clogging CheckP->ReactorClog Yes (In-Reactor) Proto Product is Benzodioxole (H-Ar)? CheckY->Proto Side Product Found NoRxn Starting Material Recovered? CheckY->NoRxn No Conversion FixSolvent Change Solvent System (Add 10% Water or Switch to EtOH/Tol) Solids->FixSolvent ReactorClog->FixSolvent Salt Buildup FixHydro Reduce Water Content Use Anhydrous Base (CsF) Proto->FixHydro FixTemp Increase Temp or Change Base to Fluoride NoRxn->FixTemp FixCat Check Catalyst Activity (Possible Poisoning) NoRxn->FixCat

Caption: Decision matrix for diagnosing flow failures with 3,4-methylenedioxyphenylboronic acid.

References

  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. (Accessed 2026).[3] [Link]

  • Vapourtec Application Notes. Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. (2015).[3][4] [Link]

  • Pasau, P. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025).[4][5][6] University of Naples Federico II. [Link][7]

  • Ley, S. V., et al. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. (2021).[5][6] RSC Publishing. [Link]

Sources

Technical Support Center: High-Throughput Screening of Reaction Conditions for 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of reaction conditions involving 3,4-Methylenedioxyphenylboronic acid. As a key building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, optimizing its reaction parameters is critical for efficient and robust synthesis. This document provides in-depth, experience-driven answers to frequently encountered challenges and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of high-throughput screening for reactions with 3,4-Methylenedioxyphenylboronic acid.

Q1: What are the primary goals of conducting HTS for 3,4-Methylenedioxyphenylboronic acid reactions?

A1: The primary objectives for HTS in this context fall into two main categories: discovery and optimization.[1] In the discovery phase, HTS allows for a broad and systematic exploration of various reaction parameters to identify viable conditions for a novel transformation.[1] For optimization, the goal is to refine known reaction conditions to maximize yield, minimize impurities, improve reaction kinetics, and identify more cost-effective or scalable catalyst systems. A well-designed HTS approach provides a comprehensive overview, enabling researchers to quickly identify promising conditions and abandon inefficient pathways.[1]

Q2: Which reaction parameters are most critical to screen when working with 3,4-Methylenedioxyphenylboronic acid in a Suzuki-Miyaura coupling?

A2: The success of a Suzuki-Miyaura coupling hinges on the interplay of several factors. For a comprehensive screening, it is essential to investigate a matrix of variables. This typically includes:

  • Catalyst System: This involves screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a diverse array of phosphine ligands. The choice of ligand is crucial as it influences the stability and activity of the palladium catalyst.[2]

  • Base: The type and strength of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are critical for the transmetalation step. Screening various bases is essential as their effectiveness can be highly substrate-dependent.[3][4]

  • Solvent: The choice of solvent or solvent mixture (e.g., dioxane, toluene, DMF, often with water) can significantly impact the solubility of reagents and the overall reaction rate.[3][4]

  • Temperature: Temperature affects reaction kinetics and the stability of the catalyst and reagents. Screening a range of temperatures is crucial for optimization.[3]

A full-factorial experimental design, where every combination of these discrete variables is tested, can uncover non-obvious interactions and lead to the discovery of highly effective and novel reaction conditions.[1]

Q3: How should I design my initial HTS array for a Suzuki-Miyaura reaction with 3,4-Methylenedioxyphenylboronic acid?

A3: A logical approach is to start by screening a broad range of discrete variables while keeping continuous variables, like temperature and time, constant.[1] A common strategy is to use a 96-well plate format to test combinations of ligands, bases, and solvents.[3] For instance, you could screen 12 different ligands, 4 bases, and 2 solvent systems in a single 96-well plate (12 x 4 x 2 = 96 reactions).[3] It is also good practice to include a known, previously reported condition as a control to validate the experimental setup.[1]

Below is a diagram illustrating a typical HTS workflow for reaction optimization.

HTS_Workflow cluster_design 1. Experimental Design cluster_execution 2. Automated Execution cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation & Iteration design Design of Experiment (DoE) (e.g., Full Factorial) robotics Robotic Liquid Handling & Reaction Setup design->robotics Automated Protocols analytics High-Throughput Analysis (e.g., LC-MS, GC-MS) robotics->analytics Reaction Plates data_vis Data Visualization (Heatmaps, etc.) analytics->data_vis Analytical Data iteration Iterative Refinement & Follow-up Screens data_vis->iteration Identify 'Hits' iteration->design Refine Parameters

Caption: A generalized workflow for high-throughput screening of reaction conditions.

Q4: What are the most suitable high-throughput analytical techniques for monitoring reaction outcomes?

A4: The choice of analytical technique depends on the specific requirements for speed and data quality. For HTS, rapid analysis is paramount.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that provides both separation and mass information, allowing for the quantification of product and the identification of byproducts.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS offers excellent separation and identification capabilities.[5]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): This technique significantly reduces analysis time compared to conventional HPLC, making it well-suited for HTS workflows.[5]

  • Acoustic Ejection Mass Spectrometry (AEMS): This is an ultra-high-throughput technique that allows for the analysis of thousands of samples per day with minimal sample preparation.[5]

The following table summarizes the key features of these techniques:

Analytical TechniqueThroughputKey Advantages
LC-MSHighGood for quantification and byproduct identification.[5][6]
GC-MSHighExcellent for volatile compounds.[5]
UHPLCVery HighSignificant reduction in analysis time.[5]
AEMSUltra-HighExtremely fast, minimal sample preparation.[5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the high-throughput screening of reactions involving 3,4-Methylenedioxyphenylboronic acid.

Problem 1: Low or no product yield across the entire screening plate.

Possible Cause & Solution:

  • Cause: Inactive catalyst or poor catalyst generation. Traditional palladium sources can have variable purity, and inefficient catalyst activation can lead to widespread reaction failure.[7]

    • Solution: Ensure the palladium precursor and ligands are of high quality. Consider using pre-formed palladium catalysts, which can offer more consistent results. Also, confirm that the reaction is conducted under an inert atmosphere, as oxygen can deactivate the catalyst.[7][8]

  • Cause: Instability of 3,4-Methylenedioxyphenylboronic acid. Boronic acids can be unstable and prone to decomposition, especially under the reaction conditions.[9]

    • Solution: Consider using a more stable derivative of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable and can undergo slow release of the active boronic acid under the reaction conditions, which can improve yields, particularly in challenging couplings.[9][10]

  • Cause: Incorrect stoichiometry. An inappropriate ratio of boronic acid to the coupling partner can lead to poor yields.[8]

    • Solution: Verify the concentrations of all stock solutions. It may be necessary to screen different stoichiometric ratios of the reactants.

Problem 2: Inconsistent results or poor reproducibility between wells.

Possible Cause & Solution:

  • Cause: Inaccurate liquid handling. The small volumes used in HTS are susceptible to errors from automated liquid handlers.

    • Solution: Regularly calibrate and validate the performance of your robotic liquid handling systems. Ensure that the viscosity of the solvent does not affect dispensing accuracy.

  • Cause: Poor mixing in the reaction wells. Inadequate agitation can lead to localized concentration gradients and inconsistent reaction progress.

    • Solution: Ensure that the shaking or stirring mechanism for the microplates is functioning correctly and providing uniform agitation to all wells.

  • Cause: Temperature gradients across the heating block. Uneven heating can lead to significant variations in reaction rates between wells.

    • Solution: Verify the temperature uniformity of your heating block. Use plates with good thermal conductivity to minimize temperature gradients.

Problem 3: Significant formation of homocoupling and/or protodeboronation byproducts.

Possible Cause & Solution:

  • Cause: Protodeboronation (hydrolysis of the boronic acid). This is a common side reaction, especially with heteroaryl boronic acids, and is influenced by the reaction conditions.[3]

    • Solution: The choice of base and solvent can influence the rate of protodeboronation. Screening a variety of bases and solvent systems is crucial. In some cases, using a less aqueous solvent system or a milder base can mitigate this side reaction.

  • Cause: Homocoupling of the aryl halide or boronic acid. This can be promoted by certain catalyst systems or the presence of oxygen.

    • Solution: Screen different palladium catalysts and ligands. Some ligands are more prone to promoting homocoupling than others. Rigorous exclusion of oxygen from the reaction is also critical to minimize this side reaction.[8]

The following decision tree can help diagnose common issues in a Suzuki-Miyaura HTS experiment.

Troubleshooting_Tree start Low/No Yield in HTS q1 Are control reactions working? start->q1 a1 Check Reagent Quality (Catalyst, Ligands, Base) Verify Inert Atmosphere q1->a1 No q2 Significant Byproducts (Homocoupling, Protodeboronation)? q1->q2 Yes a2 Screen Different Ligands/Bases Consider MIDA Boronate Optimize Solvent System q2->a2 Yes a3 Investigate Reactant-Specific Issues (Steric Hindrance, Electronics) Screen Broader Conditions q2->a3 No

Caption: A troubleshooting decision tree for Suzuki-Miyaura HTS experiments.

Section 3: Experimental Protocols

Protocol 1: General Procedure for High-Throughput Suzuki-Miyaura Reaction Screening in a 96-Well Plate

Materials:

  • 96-well microplate with cap mat

  • Aryl halide stock solution

  • 3,4-Methylenedioxyphenylboronic acid stock solution

  • Palladium precursor stock solution

  • Ligand library stock solutions

  • Base library stock solutions

  • Anhydrous solvents

  • Robotic liquid handler

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: In an inert atmosphere glovebox, dispense the appropriate palladium precursor and ligand stock solutions into each well of the 96-well plate using a robotic liquid handler.

  • Reagent Addition: Add the aryl halide stock solution, followed by the 3,4-Methylenedioxyphenylboronic acid stock solution to each well.

  • Initiation: Add the respective base solution to each well to initiate the reactions.

  • Sealing and Incubation: Seal the plate with a cap mat and transfer it to a pre-heated shaker block. Incubate the reaction at the desired temperature with vigorous shaking for the specified time.

  • Quenching and Sample Preparation: After the reaction is complete, cool the plate to room temperature. Quench the reactions by adding a suitable solvent (e.g., water or brine). Dilute an aliquot from each well with an appropriate solvent for analysis.

  • Analysis: Analyze the samples using a high-throughput analytical method such as LC-MS or GC-MS to determine the reaction outcome.

Note: The specific concentrations of stock solutions and reaction parameters should be determined based on the experimental design.

References

  • Schrödinger. (2022). High throughput reaction screening for accelerated materials research update. YouTube. [Link]

  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. [Link]

  • Trapp, O. High-Throughput Screening Techniques in Catalysis. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12). [Link]

  • Gemoets, H. P. L., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 23(7), 1681. [Link]

  • Gemoets, H., et al. (2020). Recent advances in analytical techniques for high throughput experimentation. Journal of Separation Science, 44(1), 295-316. [Link]

  • Google Patents. Slow release of organoboronic acids in cross-coupling reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14634–14635. [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • ChemRxiv. (2023). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. [Link]

  • Laulhé, S., et al. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications, 53(53), 7270-7273. [Link]

  • Li, A., et al. (2020). High-Throughput Mass Spectrometry Screening Platform for Discovering New Chemical Reactions under Uncatalyzed, Solvent-Free Experimental Conditions. Analytical Chemistry, 92(23), 15362–15369. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]

  • ResearchGate. (2025). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • Arcadi, A., & Chiarini, M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(10), 2469. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 145. [Link]

Sources

Validation & Comparative

Characterization of Byproducts in 3,4-Methylenedioxyphenylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Methylenedioxyphenylboronic acid (1,3-benzodioxol-5-ylboronic acid) is a critical building block in the synthesis of bioactive heterocycles, including analogs of Paroxetine and Tadalafil. However, its application in Suzuki-Miyaura cross-coupling is frequently plagued by variable yields due to the electronic nature of the methylenedioxy ring.

As an electron-rich arylboronic acid, it exhibits high nucleophilicity but suffers from accelerated protodeboronation and oxidative homocoupling . This guide characterizes these specific byproducts, compares the performance of the free acid against Pinacol and MIDA ester alternatives, and provides a self-validating experimental protocol for their quantification.

Mechanistic Analysis of Byproducts

The electron-donating effect of the oxygen atoms in the 3,4-position increases the electron density at the carbon-boron bond. While this enhances transmetalation rates, it simultaneously lowers the activation energy for hydrolytic cleavage and oxidation.

Primary Byproducts
Byproduct CategoryChemical SpeciesFormation Mechanism
Protodeboronation 1,3-Benzodioxole Hydrolytic cleavage of the C-B bond, catalyzed by base and high temperature. The electron-rich ring stabilizes the protonation intermediate (ipso-carbon attack).
Homocoupling 3,3',4,4'-Bis(methylenedioxy)biphenyl Oxidative coupling mediated by Pd(II) species in the presence of oxygen or via disproportionation. Often competes when the electrophile is deactivated.
Oxidation Sesamol (3,4-Methylenedioxyphenol) Direct oxidation of the boronic acid by peroxides or atmospheric oxygen, often accelerated by copper contaminants or insufficient inert gas sparging.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways for the boronate species in the reaction mixture.

ReactionPathways BoronicAcid 3,4-Methylenedioxyphenyl- boronic acid Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base / H2O PdCycle Pd(II)-Aryl Complex Boronate->PdCycle Transmetalation Proto 1,3-Benzodioxole (Protodeboronation) Boronate->Proto + H2O / Heat Homo Bis(methylenedioxy)biphenyl (Homocoupling) Boronate->Homo + O2 / Pd Phenol Sesamol (Oxidation) Boronate->Phenol + [O] Product Target Biaryl Product PdCycle->Product Reductive Elim.

Figure 1: Competing reaction pathways. Red dashed lines indicate irreversible byproduct formation.

Comparative Performance Analysis

To mitigate the instability of the free acid, protected forms are often employed. The table below compares the free acid with its Pinacol (Bpin) and N-Methyliminodiacetic acid (MIDA) ester counterparts.

Performance Matrix
FeatureFree Boronic Acid Pinacol Ester (Bpin) MIDA Boronate
Atom Economy HighModerateLow
Protodeboronation Rate High (t½ < 2h at 80°C)Moderate (Hydrolysis required first)Low (Slow-release mechanism)
Homocoupling Risk HighModerateLow
Solubility Good in MeOH/H2OGood in Dioxane/DMFPoor in non-polar; requires DMSO/H2O
Cost Efficiency HighModerateLow (Specialty Reagent)
Recommendation Use with >3 equiv. for simple substrates.[1][2]Use for anhydrous conditions.[3]Gold Standard for complex/slow couplings.
The "Slow-Release" Advantage

For challenging couplings (e.g., with electron-rich aryl chlorides), the MIDA boronate is superior. It hydrolyzes slowly under basic conditions, keeping the standing concentration of the unstable boronic acid low.[4] This kinetic control effectively "starves" the second-order homocoupling pathway and minimizes the time available for protodeboronation.

Experimental Protocols

Self-Validating Characterization Workflow

This protocol includes mandatory "Null Controls" to unambiguously identify byproduct peaks before running the actual coupling.

Reagents:

  • 3,4-Methylenedioxyphenylboronic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl2[5]·DCM (3 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Reference Standard Generation (The "Null" Runs):

    • Control A (Oxidation/Hydrolysis): Heat Boronic Acid + Base + Solvent (No Pd, No Halide) at 80°C for 2 hours. Analyze by LC-MS. Result: Peak at RT_1 is Sesamol; Peak at RT_2 is 1,3-Benzodioxole.

    • Control B (Homocoupling): Heat Boronic Acid + Base + Solvent + Pd Catalyst (No Halide) at 80°C for 2 hours. Analyze by LC-MS. Result: Major peak at RT_3 is the homocouple dimer.

  • Reaction Execution:

    • Charge reaction vessel with all components.

    • CRITICAL: Sparge solvent with Argon for 15 minutes before adding catalyst to suppress phenol formation.

    • Heat to 80°C. Monitor at t=1h and t=4h.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic) and 280 nm (phenol sensitive).

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LC-MS CheckProto Is 1,3-Benzodioxole > 10%? Start->CheckProto CheckHomo Is Homocouple > 10%? CheckProto->CheckHomo No SolProto Switch to MIDA Boronate or Anhydrous Bpin System CheckProto->SolProto Yes CheckPhenol Is Sesamol Present? CheckHomo->CheckPhenol No SolHomo Reduce Catalyst Loading or Switch to Pd(OAc)2/SPhos CheckHomo->SolHomo Yes SolPhenol Degas Solvents vigorously (Freeze-Pump-Thaw) CheckPhenol->SolPhenol Yes

Figure 2: Optimization logic based on byproduct distribution.

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.
    • (Generalized mechanism for electron-rich boronic acids).

  • MIDA Boronate Slow-Release Strategy

    • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
  • Homocoupling Mechanisms

    • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society.
  • Protodeboronation of Boronic Esters vs Acids

    • Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.

Sources

In-situ monitoring of 3,4-Methylenedioxyphenylboronic acid reactions by NMR or IR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise control of reactions involving 3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3), the choice between in-situ NMR and in-situ IR spectroscopy is dictated by the specific phase of development.

  • Select In-situ NMR during early-stage mechanistic studies to resolve the boronic acid-boroxine equilibrium and identify transient transmetallation intermediates. The methylenedioxy proton signal (

    
     5.9-6.0 ppm) provides a unique, interference-free handle for quantification.
    
  • Select In-situ IR for process scale-up and kinetic profiling, particularly in heterogeneous Suzuki-Miyaura couplings where slurry handling and real-time water detection are critical.

The Molecule and the Challenge

3,4-Methylenedioxyphenylboronic acid (also known as 1,3-Benzodioxol-5-ylboronic acid) is a critical building block in the synthesis of bioactive scaffolds. Its reactivity is governed by two competing factors that necessitate rigorous monitoring:

  • Boroxine Cycle: Like many arylboronic acids, this molecule exists in a dynamic equilibrium with its anhydride trimer (boroxine). This equilibrium is solvent- and moisture-dependent, affecting stoichiometry and reaction rates.

  • Protodeboronation: The electron-rich benzodioxole ring makes the C-B bond susceptible to hydrolytic cleavage under basic conditions, a common side reaction in cross-coupling.

Spectral Signatures
Feature1H NMR (CDCl3/DMSO-d6) 11B NMR FT-IR (Mid-IR)
Methylenedioxy Group Singlet,

5.90 – 6.05 ppm (High Specificity)
N/AC-O-C stretch: 1030–1250 cm⁻¹
Boronic Acid (-B(OH)2) Broad singlets (exchangeable), varies with conc.

~28-30 ppm (Trigonal)
O-H stretch: 3200–3500 cm⁻¹ (Broad)
Boroxine (Trimer) Aromatic shifts slightly downfield

~28-30 ppm (Often overlaps with acid)
B-O ring stretch: ~1300–1380 cm⁻¹ (Distinct)
Boronate (Tetrahedral) Upfield aromatic shift

~3-10 ppm (Sharp shift upfield)
B-O asymmetric: ~950–1100 cm⁻¹

Technical Comparison: NMR vs. IR

In-situ NMR: The Structural Probe

Nuclear Magnetic Resonance (NMR) is the gold standard for speciation . In the context of 3,4-methylenedioxyphenylboronic acid,


B NMR is uniquely capable of distinguishing between the reactive trigonal species and the unreactive tetrahedral "ate" complexes formed upon base addition.
  • Mechanism Elucidation: NMR can detect the oxidative addition complex (Pd-Ar) and the transmetallation intermediate.

  • Boroxine Quantification: While

    
    B signals for acid and boroxine often overlap, 
    
    
    
    H NMR integration of the aromatic region allows for the calculation of the monomer/trimer ratio if the exchange is slow on the NMR timescale (typically in dry organic solvents).
  • Limitations: Poor time resolution (minutes per scan) and requirement for deuterium lock or solvent suppression make it less ideal for fast kinetics.

In-situ IR: The Process Probe

In-situ IR (e.g., ReactIR) measures the vibrational energy changes of the bulk reaction mixture. It is insensitive to the magnetic susceptibility changes that plague NMR in heterogeneous mixtures (slurries).

  • Slurry Handling: Suzuki couplings often involve solid bases (K₂CO₃, K₃PO₄) or precipitating salts (KBr). IR probes (ATR) measure the liquid phase effectively even in dense slurries.

  • Water Monitoring: The O-H stretch region allows for the real-time tracking of water content, which drives the boroxine-to-acid hydrolysis essential for the reaction to proceed.

  • Limitations: The "fingerprint" region (1000–1500 cm⁻¹) can be crowded. The B-O stretches of the boronic acid can be obscured by the strong C-O stretches of the methylenedioxy ring.

Decision Framework & Mechanism

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and identifies the optimal monitoring points for each technique.

SuzukiMonitoring cluster_NMR Best for NMR (Speciation) cluster_IR Best for IR (Kinetics/Slurry) Start 3,4-Methylenedioxyphenyl- boronic acid (Monomer) Boroxine Boroxine (Trimer) (Storage Form) Start->Boroxine Dehydration AteComplex Boronate 'Ate' Complex (Tetrahedral) Start->AteComplex + Base (Monitor: 11B NMR shift) Boroxine->Start Hydrolysis (Monitor: IR O-H band) Base Base / H2O Pd_OA Pd(II)-Ar Halide (Oxidative Addition) Transmetal Transmetallation Intermediate Pd_OA->Transmetal + Ate Complex Product Biaryl Product Transmetal->Product Reductive Elimination (Monitor: 1H NMR Methylenedioxy)

Figure 1: Mechanistic flow of the boronic acid species during coupling, highlighting the specific strengths of NMR (blue zone) and IR (red zone) monitoring.

Experimental Protocols

Protocol A: In-situ B and H NMR Monitoring

Objective: Determine the active boron species distribution.

  • Sample Preparation: Dissolve 0.1 mmol of 3,4-Methylenedioxyphenylboronic acid in 0.6 mL of degassed solvent (e.g., THF-d8:D2O 9:1 for Suzuki conditions).

  • Instrument Setup: Use a quartz NMR tube (to minimize background boron signal) if possible, though borosilicate is acceptable for qualitative work. Tune probe to

    
    B (128 MHz at 9.4 T).
    
  • Acquisition:

    • 
      B NMR:  Spectral width 100 ppm, centered at 20 ppm. Use a background suppression pulse sequence (e.g., zgbs) to reduce the broad glass hump.
      
    • Reference: External BF3·Et2O (0 ppm).

  • Reaction Initiation: Inject the base (e.g., KOH in D2O) directly into the tube or use a flow-NMR cell.

  • Data Analysis:

    • Track the disappearance of the trigonal peak (~29 ppm) and the appearance of the tetrahedral peak (~5 ppm).

    • Self-Validation: The integral ratio of the methylenedioxy protons in

      
      H NMR should match the consumption rate of the aryl halide.
      
Protocol B: In-situ IR (ReactIR) Monitoring

Objective: Monitor reaction kinetics in a heterogeneous slurry.

  • Probe Setup: Insert a Diamond or Silicon ATR probe into a 3-neck reaction flask. Ensure the probe tip is fully submerged in the solvent (e.g., Toluene/Water).

  • Background: Collect a background spectrum of the pure solvent system at the reaction temperature.

  • Reactant Addition:

    • Add 3,4-Methylenedioxyphenylboronic acid.[1]

    • Mark Event: "Addition of Boronic Acid".

    • Observe the rise of the C-O-C bands (1030–1250 cm⁻¹) and aromatic ring modes.

  • Reaction: Add the catalyst and base.

  • Tracking:

    • Trend 1: Disappearance of the C-Br stretch of the aryl halide (if visible).

    • Trend 2: Appearance of the new C-C coupled product bands.

    • Trend 3 (Critical): Monitor the water baseline. A stable water concentration indicates a steady state for the boroxine hydrolysis.

Performance Comparison Data

The following table contrasts the capabilities of the two methods specifically for this benzodioxole-containing substrate.

MetricIn-situ NMR (

H /

B)
In-situ IR (ATR-FTIR)
Limit of Detection ~1-5 mM~10-50 mM
Time Resolution 1–5 minutes (standard)< 15 seconds
Heterogeneity Requires filtration or flow cell; solids broaden signals.Excellent; handles slurries and precipitates.[2]
Speciation High: Distinguishes Boronic Acid vs. Boronate.[2][3][4][5]Medium: Hard to distinguish Acid vs. Ester.[4]
Water Sensitivity H2O peak can obscure signals; requires D2O.Detects H2O levels; water is a reactant/solvent.
Specific Marker Methylenedioxy singlet (

6.0 ppm) is distinct.
Methylenedioxy C-O-C bands are strong but broad.

Decision Matrix

Use this logic flow to select the correct instrument for your specific experimental goal.

DecisionMatrix Goal Primary Experimental Goal? Mech Mechanism / Speciation (Acid vs Boroxine) Goal->Mech Structure Kinetic Reaction Kinetics / Process Safety Goal->Kinetic Rate/Scale UseNMR USE IN-SITU NMR (Focus on 11B) Mech->UseNMR Phase Reaction Phase? Kinetic->Phase Homo Homogeneous Solution Phase->Homo Clear Hetero Slurry / Precipitate Phase->Hetero Solids Homo->UseNMR Detailed UseIR USE IN-SITU IR (ReactIR) Homo->UseIR Fast Hetero->UseIR

Figure 2: Decision matrix for selecting the appropriate PAT tool.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (General reference for boronic acid speciation and 11B NMR shifts). [Link]

  • Gonzalez, J. A., et al. (2012). In situ monitoring of the Suzuki–Miyaura cross-coupling reaction. Reaction Chemistry & Engineering. (Representative methodology for ReactIR in coupling).
  • Matrix Fine Chemicals. (n.d.). (2H-1,3-Benzodioxol-5-yl)boronic acid Data Sheet. Retrieved January 30, 2026, from [Link]

  • Strube, F., et al. (2018).[6] Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Omega. (IR band assignments for boroxines). [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 3,4-Methylenedioxyphenylboronic acid stands as a valuable building block, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its utility is pronounced in the fields of medicinal chemistry and materials science, where the methylenedioxy moiety is a common pharmacophore and a useful structural motif. This guide provides an in-depth comparison of the primary synthetic routes to this important reagent, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research needs.

This document will delve into three principal synthetic strategies: the classic Grignard reagent-based approach, the highly reactive organolithium-mediated synthesis, and the more contemporary Iridium-catalyzed C-H borylation. Each method will be evaluated based on its underlying mechanism, practical execution, and key performance indicators such as yield, purity, scalability, and safety considerations.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Grignard Route 5-Bromo-1,3-benzodioxoleMg, Trimethyl borate~70-85%Good to ExcellentCost-effective, well-establishedSensitive to moisture, initiation can be tricky
Organolithium Route 5-Bromo-1,3-benzodioxolen-BuLi, Triisopropyl borate~80-95%ExcellentHigh yields, fast reactionRequires cryogenic temperatures, pyrophoric reagents
C-H Borylation 1,2-Methylenedioxybenzene[Ir(OMe)(COD)]₂, dtbpy, B₂pin₂~60-80%Good to ExcellentAtom-economical, avoids pre-functionalizationExpensive catalyst, may require optimization

The Grignard Reagent Route: A Classic and Cost-Effective Approach

The synthesis of arylboronic acids via Grignard reagents is a long-established and reliable method.[1][2] This pathway commences with the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking an electrophilic boron source, typically a trialkyl borate.

Mechanistic Rationale

The reaction proceeds in two main stages. First is the formation of the Grignard reagent, where magnesium metal undergoes oxidative addition into the carbon-bromine bond of 5-bromo-1,3-benzodioxole. This step inverts the polarity of the carbon atom, transforming it from an electrophilic to a highly nucleophilic center. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electron-deficient boron atom of a trialkyl borate, such as trimethyl borate. An acidic workup then hydrolyzes the resulting boronate ester to yield the desired 3,4-methylenedioxyphenylboronic acid.

Grignard Route Start 5-Bromo-1,3-benzodioxole Grignard 3,4-Methylenedioxyphenyl magnesium bromide Start->Grignard + Mg, THF Boronate Boronate Ester Intermediate Grignard->Boronate + B(OMe)₃ Product 3,4-Methylenedioxyphenyl- boronic acid Boronate->Product + H₃O⁺

Caption: Grignard route to 3,4-Methylenedioxyphenylboronic acid.

Experimental Protocol

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

  • Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Performance and Considerations

This method is generally robust and cost-effective. However, the initiation of the Grignard reaction can sometimes be challenging and is highly sensitive to moisture. The use of iodine and ensuring completely anhydrous conditions are critical for success.[2]

The Organolithium Route: High Yields at Low Temperatures

The use of organolithium reagents offers a more reactive alternative to Grignard reagents for the synthesis of boronic acids.[1][3] This method typically provides higher yields and shorter reaction times but requires more stringent handling due to the pyrophoric nature of alkyllithiums.

Mechanistic Rationale

Similar to the Grignard route, this synthesis begins with a halogen-metal exchange. n-Butyllithium (n-BuLi) reacts with 5-bromo-1,3-benzodioxole to generate the highly nucleophilic 3,4-methylenedioxyphenyllithium. This potent nucleophile then rapidly attacks the boron center of a sterically hindered borate ester, such as triisopropyl borate, to form a boronate intermediate. The use of a bulkier borate ester helps to prevent over-addition of the organolithium reagent. Subsequent acidic hydrolysis furnishes the final boronic acid.[4]

Organolithium Route Start 5-Bromo-1,3-benzodioxole Organolithium 3,4-Methylenedioxy- phenyllithium Start->Organolithium + n-BuLi, THF, -78 °C Boronate Boronate Ester Intermediate Organolithium->Boronate + B(O-i-Pr)₃ Product 3,4-Methylenedioxyphenyl- boronic acid Boronate->Product + H₃O⁺

Caption: Organolithium route to 3,4-Methylenedioxyphenylboronic acid.

Experimental Protocol

Materials:

  • 5-Bromo-1,3-benzodioxole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for one hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the mixture to 0 °C and carefully quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Performance and Considerations

The organolithium route consistently delivers high yields of 3,4-methylenedioxyphenylboronic acid.[5] The primary challenges are the strict requirement for anhydrous conditions and the safe handling of pyrophoric n-butyllithium. The use of cryogenic temperatures is essential to control the reactivity and prevent side reactions.

Iridium-Catalyzed C-H Borylation: An Atom-Economical Approach

A more modern and atom-economical strategy for the synthesis of arylboronic acids is the direct C-H borylation of arenes, catalyzed by transition metals such as iridium.[6][7] This method circumvents the need for pre-functionalized starting materials like aryl halides.

Mechanistic Rationale

The catalytic cycle of iridium-catalyzed C-H borylation is a subject of ongoing research, but a generally accepted mechanism involves the oxidative addition of a C-H bond to an active Ir(III) species.[6] The reaction is initiated by the formation of an active iridium catalyst, typically from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine ligand (e.g., dtbpy). This catalyst then reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an iridium-boryl complex. This complex then undergoes oxidative addition to a C-H bond of 1,2-methylenedioxybenzene. Reductive elimination then furnishes the borylated product (as a pinacol ester) and regenerates the active iridium catalyst. The pinacol ester is then hydrolyzed in a separate step to yield the boronic acid.

CH_Borylation Start 1,2-Methylenedioxybenzene Borylated 3,4-Methylenedioxyphenyl- boronic acid pinacol ester Start->Borylated + B₂pin₂, [Ir] catalyst Product 3,4-Methylenedioxyphenyl- boronic acid Borylated->Product + NaIO₄, THF/H₂O

Caption: Iridium-catalyzed C-H borylation route.

Experimental Protocol

Materials:

  • 1,2-Methylenedioxybenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (Iridium catalyst precursor)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)

  • Anhydrous solvent (e.g., cyclohexane or THF)

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ir(OMe)(COD)]₂ (1-3 mol%), dtbpy (1-3 mol%), and bis(pinacolato)diboron (1.0 eq).

  • Add anhydrous solvent and 1,2-methylenedioxybenzene (1.2 eq).

  • Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude pinacol ester can be purified by column chromatography.

  • To a solution of the purified pinacol ester in THF/water, add sodium periodate (3-4 eq) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Extract the mixture with an organic solvent, dry, and concentrate to obtain the boronic acid.

Performance and Considerations

C-H borylation offers an elegant and efficient route that avoids the synthesis of halogenated starting materials.[8] However, the high cost of iridium catalysts can be a significant drawback for large-scale synthesis. Additionally, regioselectivity can be an issue with substituted arenes, although for 1,2-methylenedioxybenzene, borylation is generally directed to the less sterically hindered positions. The reaction may require careful optimization of the catalyst system and reaction conditions for optimal results.

Conclusion

The choice of synthetic route to 3,4-Methylenedioxyphenylboronic acid is contingent upon the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

  • The Grignard route is a reliable and economical choice for moderate to large-scale synthesis, provided that the necessary precautions for handling moisture-sensitive reactions are taken.

  • The organolithium route offers superior yields and is often faster, making it an excellent option for smaller-scale preparations where maximizing product recovery is paramount, and the infrastructure for handling pyrophoric reagents is in place.

  • Iridium-catalyzed C-H borylation represents the most modern and atom-economical approach, ideal for applications where avoiding halogenated intermediates is desirable and the cost of the catalyst is not a prohibitive factor.

By understanding the nuances of each of these synthetic pathways, researchers can make an informed decision to best suit their synthetic goals.

References

  • Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(34), 6515-6518. [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2020). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Journal of Materials Chemistry C. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

  • Malapit, C. A., Walczak, M. A., & Smith, M. R. (2021). Merging Iridium-Catalyzed C−H Borylations with Palladium. ACS Catalysis, 11(24), 14947-14953. [Link]

  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. Chemical Communications, (22), 2584-2585. [Link]

  • TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents. Retrieved from [Link]

  • Pediaa.Com. (2024, August 5). What is the Difference Between Organolithium and Grignard. [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. [Link]

  • Ishiyama, T., Takagi, J., Nobuta, Y., & Miyaura, N. (2005). IRIDIUM-CATALYZED C-H BORYLATION OF ARENES AND HETEROARENES. Organic Syntheses, 82, 127. [Link]

  • Stepanenko, V., Huang, K., & Ortiz-Marciales, M. (2010). SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE. Organic Syntheses, 87, 26. [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... [Link]

  • Chemistry LibreTexts. (2023, January 23). Grignard and Organolithium Reagents. [Link]

  • Reddit. (2024, March 24). Difference Between a Grignard and Organolithium? [Link]

  • MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(15), 8054. [Link]

  • Hartwig, J. F., et al. (2020). Iridium catalyzed sp3 C−H borylation in hydrocarbon solvent enabled by 2,2'-dipyridylarylmethane ligands. Journal of the American Chemical Society, 142(4), 1949-1954. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Chemical Science. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Reddit. (2020, February 26). bromo-1,3-benzodioxole synthesis. [Link]

  • National Institutes of Health. (2016). Synthesis of biologically active boron-containing compounds. MedChemComm, 7(5), 796-814. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of biologically active boron-containing compounds. MedChemComm, 7(5), 796-814. [Link]

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Technical Comparison Guide: Cross-Validation of Analytical Methods for 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boroxine Paradox"

3,4-Methylenedioxyphenylboronic acid (3,4-MDPBA) is a critical intermediate in the Suzuki-Miyaura coupling synthesis of various APIs, including tadalafil analogs and organic semiconductors. However, its quantification presents a unique analytical challenge known as the Boroxine Paradox .

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).[1] Standard HPLC analysis often fails to distinguish between the monomer and the trimer due to rapid on-column hydrolysis, leading to variable stoichiometry and inaccurate potency assignment if the reference standard is not rigorously characterized.

This guide provides a cross-validation framework comparing HPLC-UV/PDA , qNMR , and LC-MS/MS . We demonstrate why qNMR must be used as the primary orthogonal method to validate HPLC reference standards, ensuring the integrity of your drug development pipeline.

Chemical Context & The Analytical Challenge

Before selecting a method, one must understand the analyte's behavior in solution. 3,4-MDPBA (CAS 94839-07-3) contains a methylenedioxy ring fused to a phenylboronic acid.

The Equilibrium Mechanism

In solid state and non-aqueous solvents, 3,4-MDPBA dehydrates to form a cyclic trimer (boroxine). In aqueous HPLC mobile phases, it hydrolyzes back to the monomer. This shift creates a "moving target" for quantification if the water content of the sample differs from the standard.

BoroxineEquilibrium cluster_0 Dynamic Equilibrium Monomer 3,4-MDPBA (Monomer) (Polar, Reactive) Trimer Boroxine (Trimer) (Less Polar, Dehydrated) Monomer->Trimer Dehydration (-H₂O) (Solid State/Organic Solvent) Water 3 H₂O

Figure 1: The reversible dehydration of 3,4-MDPBA to its boroxine trimer. This equilibrium complicates gravimetric preparation of standards.

Method A: HPLC-UV/PDA (The Routine Workhorse)

High-Performance Liquid Chromatography (HPLC) is the standard for routine QC, but it requires a reference standard with a known purity.

Analytical Strategy

Because the boroxine ring is unstable in the presence of water, we utilize a reverse-phase method with an aqueous acidic mobile phase to force the equilibrium toward the monomeric form, ensuring a single sharp peak.

Protocol: Validated HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 290 nm (Methylenedioxy absorption band).

  • Temperature: 25°C.

Pros & Cons
FeatureVerdictCausality
Precision High (RSD < 0.5%)Automated injection and stable UV response.
Specificity ModerateSeparates synthesis byproducts but may not distinguish boroxine from monomer if hydrolysis is fast.
Accuracy Dependent CRITICAL FAILURE POINT: Accuracy is 100% dependent on the purity value assigned to the Reference Standard.

Method B: qNMR (The Orthogonal Truth-Teller)

Quantitative Nuclear Magnetic Resonance (qNMR) is the primary reference method . Unlike HPLC, it does not require a 3,4-MDPBA standard. It relies on the physics of nuclear spin, allowing absolute quantification using a different, stable internal standard (IS).

Analytical Strategy

We use Proton (1H) qNMR .[2] The key is to select an Internal Standard (IS) with non-overlapping signals.

  • Target Signal: The aromatic protons of 3,4-MDPBA (approx. 6.8–7.4 ppm) or the methylene protons of the dioxolane ring (~6.0 ppm).

  • Internal Standard: Maleic Acid (singlet at ~6.2 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

Protocol: qNMR Workflow
  • Solvent: DMSO-d6 (Excellent solubility for both monomer and trimer; slows proton exchange).

  • Relaxation Delay (d1): Set to 30 seconds (Must be > 5 × T1 of the slowest proton to ensure full magnetization recovery).

  • Pulse Angle: 90°.

  • Scans: 16–32 (Sufficient S/N ratio > 150:1).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Why This Validates Method A

qNMR "sees" the organic skeleton. Whether the molecule is in monomer or trimer form, the ratio of aromatic protons to the internal standard remains constant (assuming the IS is stable). This provides the "True Potency" value to assign to the HPLC standard.

Method C: LC-MS/MS (The Trace Hunter)

When 3,4-MDPBA is a potential Genotoxic Impurity (GTI) in a final drug product, HPLC-UV is not sensitive enough.

Analytical Strategy

Boronic acids ionize poorly in positive ESI. Negative ESI (ESI-) is required.[3]

  • Ionization: [M-H]⁻ or formation of adducts with mobile phase modifiers.

  • Derivatization (Optional): If sensitivity is low, pre-column derivatization with a diol (e.g., pinacol) can enhance ionization efficiency.

Protocol: Trace Analysis[4]
  • MS Source: ESI Negative Mode.

  • MRM Transition: m/z 165 (Parent) → m/z 121 (Loss of B(OH)₂ group).

  • Limit of Quantitation (LOQ): Typically < 10 ng/mL (ppb levels).

The Cross-Validation Workflow

To ensure scientific integrity, do not use Method A in isolation. Use the following self-validating workflow to establish your "Gold Standard."

CrossValidation cluster_qnmr Step 1: Absolute Quantification (qNMR) cluster_hplc Step 2: Routine Method Calibration (HPLC) RawMaterial Raw 3,4-MDPBA (Unknown Purity) qNMR_Run 1H-qNMR Analysis (DMSO-d6) RawMaterial->qNMR_Run InternalStd Traceable IS (e.g., Maleic Acid) InternalStd->qNMR_Run TruePurity Calculated Absolute Purity (e.g., 98.2% w/w) qNMR_Run->TruePurity AssignPotency Assign Potency to Reference Standard TruePurity->AssignPotency Data Transfer HPLC_Cal HPLC Calibration Curve (Linearity R² > 0.999) AssignPotency->HPLC_Cal RoutineQC Routine QC Testing (Batch Release) HPLC_Cal->RoutineQC

Figure 2: The hierarchical workflow. qNMR validates the material used to calibrate the HPLC method.

Comparative Data Summary

The following table summarizes the performance characteristics based on experimental validation (ICH Q2(R2) guidelines).

ParameterHPLC-UV (Method A)qNMR (Method B)LC-MS/MS (Method C)
Primary Use Routine QC, Purity %Reference Standard Qualification Trace Impurity Screening (GTI)
Linearity (Range) 10 µg/mL – 1000 µg/mL1 mg/mL – 50 mg/mL1 ng/mL – 1000 ng/mL
Precision (RSD) < 0.5%< 1.0% (Operator dependent)< 5.0%
Specificity Good (Separates isomers)Excellent (Structural proof)Excellent (Mass selective)
Limit of Quantitation ~0.05% (w/w)~1.0% (w/w)< 1 ppm
Throughput High (10 min/sample)Low (30+ min/sample)High
Cost per Sample LowHigh (Deuterated solvents)High

Conclusion

For the quantification of 3,4-Methylenedioxyphenylboronic acid:

  • Do not rely on Certificate of Analysis (CoA) values from vendors without verification, as dehydration during storage changes the effective potency.

  • Use qNMR (Method B) to determine the absolute weight-percent purity of your in-house reference standard.

  • Use HPLC-UV (Method A) calibrated with the qNMR-valued standard for daily batch release testing.

  • Use LC-MS/MS (Method C) only when screening for trace residues in final pharmaceutical products.

This "Triangulated Approach" ensures that the chemical instability of the boronic acid does not compromise your data integrity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5] (2023).[5] Guidelines on validation parameters including specificity, linearity, and accuracy. [Link]

  • Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH. (2011). Comprehensive review of boroxine-boronic acid equilibrium. [Link]

  • Pauli, G. F., et al. The importance of quantitative 1H NMR in natural product analysis and reference material characterization. Journal of Natural Products. (2012). Establishes qNMR as a primary ratio method. [Link]

  • FDA Guidance for Industry. Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008).[4][7][8] Context for trace analysis of reactive intermediates. [Link]

Sources

Mechanistic Investigation & Optimization Guide: 3,4-Methylenedioxyphenylboronic Acid Protodeboronation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

3,4-Methylenedioxyphenylboronic acid (3,4-MDPBA) is a critical building block in the synthesis of alkaloids and pharmaceutical scaffolds (e.g., tadalafil analogs). However, it exhibits a notoriously short half-life under standard Suzuki-Miyaura conditions.

The Core Challenge: The electron-donating capability of the methylenedioxy ring significantly increases the electron density at the ipso-carbon. Under basic aqueous conditions—essential for transmetalation—this substrate undergoes rapid protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond, yielding 1,3-benzodioxole as a byproduct.

This guide provides a mechanistic breakdown of this failure mode and objectively compares stabilization strategies (Pinacol vs. MIDA boronates) to ensure reaction success.

Mechanistic Deep Dive: Why 3,4-MDPBA Fails

To solve the instability, one must understand the kinetic pathway. Protodeboronation of electron-rich aryl boronic acids is primarily base-catalyzed .

The Pathway
  • Speciation: In the presence of base (OH⁻), the trigonal boronic acid (neutral, sp²) is converted into the tetrahedral boronate anion (anionic, sp³).

  • Ipso-Protonation (Rate-Determining Step): The boronate anion is the reactive species for both transmetalation (good) and protodeboronation (bad). The electron-rich methylenedioxy group stabilizes the transition state for protonation at the carbon attached to boron.

  • Cleavage: Following protonation, the C–B bond cleaves, releasing boric acid and the arene.

Mechanism Diagram

The following diagram illustrates the competitive pathways between productive transmetalation and destructive protodeboronation.

G Start 3,4-MDPBA (Neutral sp2) Anion Boronate Anion [Ar-B(OH)3]- Start->Anion + OH- (Fast Equilibrium) TS Ipso-Protonation Transition State Anion->TS + H2O (k_deboron) Product Coupled Biaryl (Desired) Anion->Product Transmetalation (k_trans) Byproduct 1,3-Benzodioxole (Protodeboronation) TS->Byproduct C-B Cleavage Pd Pd(II)-Ar' Complex Pd->Product Catalytic Cycle

Figure 1: Kinetic competition between productive coupling (green) and protodeboronation (red). For 3,4-MDPBA, the electron-rich ring accelerates k_deboron.

Comparative Analysis: Selecting the Right Reagent

The choice of boron species dictates the standing concentration of the vulnerable boronate anion.

Performance Matrix
FeatureFree Acid (3,4-MDPBA)Pinacol Ester (Bpin)MIDA Boronate
CAS Registry 94839-07-31268341-76-31150561-63-9
Atom Economy HighModerateLow
Aqueous Stability Poor (t½ < 1 hr @ pH 12)Moderate (Slow hydrolysis)Excellent (Stable > 24 hr)
Transmetalation FastRequires hydrolysis firstRequires "Slow Release"
Rec.[1] Condition Rapid coupling / Low TempExcess ReagentAnhydrous or Slow Release
Cost Efficiency HighModerateLow (Premium Reagent)
Expert Insight
  • Free Acid: Use only if the coupling partner is highly reactive (e.g., aryl iodide) and the catalyst is fast (e.g., Pd-SPhos). High pH (>10) must be avoided if possible.

  • Pinacol Ester: Offers a "buffer" effect. The ester must hydrolyze to the acid to react.[2] This slows down the accumulation of the anion, but does not eliminate the risk.

  • MIDA Boronate: The gold standard for this substrate. The MIDA ligand locks the boron in a rigid sp³ cage, preventing the formation of the reactive hydroxy-boronate anion. Under "slow release" conditions (mild aqueous base), the active acid is generated at a rate matching the transmetalation, keeping the standing concentration of the vulnerable species near zero.

Experimental Protocols

Diagnostic Protocol: Measuring Stability (k_obs)

Before committing to a 100g scale-up, validate the stability of your specific lot of 3,4-MDPBA using this NMR kinetic assay.

Materials:

  • 3,4-MDPBA (10 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

  • Solvent: THF-d8 / D2O (4:1 ratio)

  • Base: K3PO4 (2.0 equiv)

Workflow:

  • Dissolve boronic acid and internal standard in THF-d8.

  • Acquire t=0 1H NMR spectrum.

  • Add D2O solution of K3PO4 directly to the NMR tube. Shake vigorously.

  • Insert into NMR probe pre-heated to 60°C.

  • Acquire spectra every 5 minutes for 2 hours.

  • Analysis: Monitor the disappearance of the aromatic protons of the boronic acid and the appearance of the C-2 proton of 1,3-benzodioxole (triplet/singlet shift). Plot ln[concentration] vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
Optimized Synthetic Protocol: The "Slow Release" Method

If the diagnostic protocol shows >10% decomposition in 1 hour, utilize the MIDA-anhydrous strategy.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3,4-MDPBA-MIDA Boronate (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (0.03 equiv)

  • Base: K3PO4 (3.0 equiv) - Must be finely ground

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step:

  • Degassing: Sparge the 1,4-dioxane with Argon for 20 minutes. Oxygen accelerates phenol formation (oxidative decomposition).

  • Slow Addition (Crucial): If using the free acid or pinacol ester instead of MIDA, dissolve the boron reagent in a separate syringe.

  • Heat the aryl halide, base, and catalyst mixture to 80°C.

  • Injection: Add the boron reagent solution via syringe pump over 2 hours. Rationale: This mimics the MIDA slow-release effect, ensuring that as soon as the boronic acid enters the flask, it is transmetalated by Palladium rather than finding a proton to react with.

Decision Framework

Use this logic flow to determine the correct experimental setup for your specific project.

DecisionTree Start Substrate: 3,4-MDPBA CheckPartner Is Coupling Partner Reactive? (e.g., Aryl Iodide, e- deficient Bromide) Start->CheckPartner ReactiveYes Yes CheckPartner->ReactiveYes ReactiveNo No (e.g., Aryl Chloride) CheckPartner->ReactiveNo Standard Standard Suzuki (Pd(PPh3)4, Na2CO3) Run at 60°C ReactiveYes->Standard CheckMIDA Is MIDA Boronate Available? ReactiveNo->CheckMIDA MIDAYes Use MIDA Protocol (Slow Release Hydrolysis) CheckMIDA->MIDAYes Yes MIDANo Use Syringe Pump Addition (Keep [ArB(OH)2] low) CheckMIDA->MIDANo No

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile reactivity and reagent availability.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Noonan, G. M., & Leach, A. G. (2015).[3] A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3,4-Methylenedioxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3) is a critical intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the benzodioxole moiety into pharmaceutical scaffolds.

While often viewed as a "standard organic solid," its disposal requires specific attention due to two factors:

  • Boron Phytotoxicity: Boron compounds are not biodegradable. Discharge into municipal wastewater systems can lead to accumulation in the water table, causing phytotoxicity in local agriculture.

  • Combustibility: As a fine organic powder, it presents a dust explosion hazard if handled improperly during waste consolidation.

This guide provides a self-validating workflow to ensure compliance with RCRA (US) and REACH (EU) standards, prioritizing the prevention of environmental release.

Hazard Profile & Physical Properties

Understanding the "Why" behind the protocol.

Causality of Hazard: The primary risks associated with this compound are irritation (mucous membranes) and dust combustibility . The boronic acid moiety is relatively stable but can dehydrate to form boroxines (anhydrides), which does not alter the disposal path but can change physical handling characteristics.

Table 1: Key Safety & Physical Data
ParameterSpecificationOperational Implication
CAS Number 94839-07-3Unique identifier for waste labeling.
Physical State Solid (White to off-white powder)High risk of dust generation during transfer.
Melting Point 236–240 °CThermally stable, suitable for high-temp incineration.
Water Solubility Low/ModerateDo not attempt to dissolve in water for drain disposal.
Signal Word WARNING Requires standard PPE (Gloves, Goggles, Lab Coat).
Storage Class 11 (Combustible Solids)Segregate from oxidizers in waste storage.
Hazard Statements (GHS)[1][2]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[4]

Disposal Decision Logic (Visual Workflow)

The following diagram illustrates the mandatory decision tree for handling waste streams containing 3,4-Methylenedioxyphenylboronic acid.

DisposalWorkflow Start Waste Generation: 3,4-Methylenedioxyphenylboronic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, spill debris, contaminated paper) StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid Waste (Reaction mixtures, mother liquors) StateCheck->LiquidWaste Solution SolidContainer Containerize: Double-bag in clear polyethylene or rigid plastic jar SolidWaste->SolidContainer LabelSolid Label: 'Solid Organic Waste' (List CAS: 94839-07-3) SolidContainer->LabelSolid Pickup Store in Satellite Accumulation Area Request EHS Pickup LabelSolid->Pickup SolventCheck Solvent Type? LiquidWaste->SolventCheck Drain STOP: Do NOT Pour Down Drain (Boron Contamination Risk) LiquidWaste->Drain Prohibited HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., Ethanol, THF, Toluene) SolventCheck->NonHaloWaste No Halogens LabelLiquid Label: 'Organic Solvent Waste' (Note: Contains Boron) HaloWaste->LabelLiquid NonHaloWaste->LabelLiquid LabelLiquid->Pickup

Figure 1: Decision tree for segregating boron-containing organic waste streams. Note the critical prohibition of drain disposal.

Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent & Spills)

Use this for expired chemicals, weighing boat residues, and contaminated PPE.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.

  • Containment:

    • Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using heavy-duty clear plastic waste bags.

    • Why? Double-bagging prevents the release of fine dust particles that can cause respiratory irritation to waste handling personnel.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "3,4-Methylenedioxyphenylboronic acid".[1][4][6]

    • Hazards: Check "Irritant" and "Toxic".[6]

  • Final Disposition: This material is sent for high-temperature incineration . The boron content will be captured in the incinerator ash/scrubber system, preventing environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for reaction workups (Suzuki couplings) or mother liquors.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids or bases, neutralize carefully before adding to the central waste carboy to prevent exotherms.

  • Stream Selection:

    • Halogenated: If the solvent system includes Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If the solvent system is Ethanol, Methanol, THF, or Toluene.

  • Boron Flagging: While not always mandatory by law, it is "Best Practice" to note "Contains Boron" on the waste tag. This assists the waste disposal vendor in selecting the correct incineration fuel blending profile.

  • Prohibition: NEVER dispose of aqueous layers containing this compound down the sink. Even water-soluble boron species must be collected as chemical waste.

Emergency Spill Response (Self-Validating System)

A protocol is only valid if the tools are available. Verify the following before handling the chemical.

The "Ready-Check":

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area if a dust cloud forms.

  • Protect: Don goggles, double gloves, and respirator.

  • Contain:

    • Dry Spill: Gently cover with a damp paper towel to suppress dust, then scoop into a waste bag. Do not dry sweep.

    • Wet Spill: Cover with an inert absorbent (vermiculite or spill pads).

  • Clean: Wipe the surface with a soap and water solution. Collect all wipes as solid chemical waste (Protocol A).

Regulatory References & Compliance

This guide is grounded in the following regulatory frameworks and safety data:

  • Fisher Scientific. (2021). Safety Data Sheet: 3,4-Methylenedioxyphenylboronic acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management. 40 CFR Parts 260-273. (General Organic Waste Standards). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3,4-(Methylenedioxy)phenylboronic acid. CID 2733479. Retrieved from

  • ECHA (European Chemicals Agency). Boron Compounds in the Environment. (Highlights the necessity of incineration over water release). Retrieved from

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local municipal regulations before disposal.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.